3-Iodopyridine-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGCCSFZCRVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479397 | |
| Record name | 3-Iodopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827616-52-4 | |
| Record name | 3-Iodopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Iodopyridine-2-carbonitrile from 3-Aminopyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-iodopyridine-2-carbonitrile, a key building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3-aminopyridine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical process parameters. The guide emphasizes a scientifically rigorous approach, grounding all recommendations in established chemical literature and providing insights into the causality behind experimental choices to ensure procedural robustness and reproducibility.
Introduction: The Significance of this compound
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The iodo group serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The nitrile group can be transformed into other functionalities such as amines, carboxylic acids, and amides, further expanding its synthetic utility.
The synthesis of this trifunctional pyridine derivative from simple starting materials like 3-aminopyridine presents a common challenge in heterocyclic chemistry, requiring careful control of regioselectivity and reaction conditions. This guide will focus on a logical and field-proven synthetic strategy.
Strategic Synthesis Pathway: A Two-Step Approach
The most logical and well-documented approach for the synthesis of this compound from 3-aminopyridine involves a two-step sequence:
-
Step 1: Diazotization-Iodination (Sandmeyer-type Reaction) of 3-Aminopyridine. This initial step transforms the amino group into an iodo group, yielding the key intermediate, 3-iodopyridine.
-
Step 2: Palladium-Catalyzed Cyanation of 3-Iodopyridine. The subsequent introduction of the cyano group at the 2-position is achieved through a regioselective palladium-catalyzed cross-coupling reaction.
This strategy is advantageous as it allows for the controlled introduction of each functional group, minimizing the formation of undesired isomers.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting.
The Sandmeyer-type Iodination
The conversion of an aromatic amine to an aryl iodide via a diazonium salt is a classic transformation in organic synthesis.[1][2] Unlike the traditional Sandmeyer reaction which utilizes copper(I) salts, the iodination can often be achieved without a metal catalyst by using potassium iodide.[2]
The process begins with the diazotization of 3-aminopyridine. In the presence of a strong acid (like p-toluenesulfonic acid) and a nitrite source (such as sodium nitrite), the amino group is converted into a diazonium salt.[1] This intermediate is typically unstable and is generated in situ at low temperatures to prevent decomposition.
The subsequent iodination involves the displacement of the diazonium group by an iodide ion from potassium iodide. This reaction is believed to proceed through a radical mechanism, initiated by an electron transfer.
Palladium-Catalyzed Cyanation
The introduction of a cyano group onto an aryl halide can be efficiently achieved using palladium catalysis.[3] This reaction has largely replaced the use of highly toxic and often sluggish copper(I) cyanide in the Rosenmund-von Braun reaction.
The catalytic cycle for the palladium-catalyzed cyanation of 3-iodopyridine typically involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodopyridine to form a Pd(II) intermediate.
-
Transmetalation/Ligand Exchange: The iodide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., zinc cyanide or potassium ferrocyanide).
-
Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired this compound product.
The choice of ligand is crucial for the efficiency of the palladium catalyst, influencing its stability and reactivity.
Detailed Experimental Protocols
The following protocols are presented as a comprehensive guide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 3-Iodopyridine
This one-pot diazotization-iodination procedure is adapted from established methods for the iodination of aromatic amines.[1][2]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminopyridine | 94.11 | 5.0 g | 53.1 mmol |
| p-Toluenesulfonic acid monohydrate | 190.22 | 12.1 g | 63.7 mmol |
| Acetonitrile (MeCN) | 41.05 | 80 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.4 g | 63.7 mmol |
| Potassium Iodide (KI) | 166.00 | 10.6 g | 63.7 mmol |
| Deionized Water | 18.02 | 15 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| 10% Sodium Thiosulfate (Na₂S₂O₃) solution | - | As needed | - |
| Diethyl Ether (Et₂O) | 74.12 | For extraction | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonic acid monohydrate (12.1 g) and acetonitrile (80 mL).
-
Stir the mixture until the acid dissolves, then add 3-aminopyridine (5.0 g). Stir for 10 minutes to form the ammonium salt.
-
In a separate beaker, dissolve sodium nitrite (4.4 g) and potassium iodide (10.6 g) in deionized water (15 mL).
-
Cool the reaction flask containing the 3-aminopyridine salt to 0-5 °C using an ice bath.
-
Slowly add the aqueous solution of NaNO₂ and KI dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7).
-
Add 10% sodium thiosulfate solution to quench any remaining iodine until the dark color dissipates.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-iodopyridine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 3-iodopyridine.
Step 2: Synthesis of this compound
This palladium-catalyzed cyanation protocol is based on modern methods for the cyanation of aryl halides.[3]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Iodopyridine | 204.99 | 5.0 g | 24.4 mmol |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 1.72 g | 14.6 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.22 g | 0.24 mmol |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 0.27 g | 0.49 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
| Toluene, anhydrous | 92.14 | For work-up | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodopyridine (5.0 g), zinc cyanide (1.72 g), Pd₂(dba)₃ (0.22 g), and dppf (0.27 g).
-
Add anhydrous DMF (50 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene (100 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic process.
Caption: Synthetic workflow for this compound.
Troubleshooting and Key Considerations
| Potential Issue | Probable Cause | Recommended Solution |
| Low yield in Step 1 (Iodination) | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of the nitrite/iodide solution. Use fresh sodium nitrite. |
| Premature decomposition of the diazonium salt. | Maintain low temperature and use the diazonium salt immediately in the next step without isolation. | |
| Formation of phenolic byproducts in Step 1 | Reaction of the diazonium salt with water. | Ensure the reaction is sufficiently acidic and maintain a low temperature. |
| Low yield or no reaction in Step 2 (Cyanation) | Inactive palladium catalyst. | Use high-purity, anhydrous solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere. |
| Catalyst poisoning by cyanide. | Use a less soluble cyanide source like zinc cyanide. Ensure proper ligand-to-metal ratio. | |
| Difficulty in purification | Presence of closely related impurities. | Optimize chromatographic conditions (solvent system, gradient). Consider recrystallization if the product is a solid. |
Safety Precautions:
-
3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate PPE.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials and acids.
-
Zinc Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
Conclusion
The synthesis of this compound from 3-aminopyridine is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles and careful attention to experimental detail. The two-step sequence of diazotization-iodination followed by palladium-catalyzed cyanation provides a reliable route to this valuable synthetic intermediate. By following the protocols and considering the troubleshooting advice outlined in this guide, researchers can confidently produce this compound for their ongoing research and development endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodopyridine-2-carbonitrile
Introduction
3-Iodopyridine-2-carbonitrile is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The unique arrangement of a pyridine ring substituted with an iodine atom and a nitrile group at the 3 and 2 positions, respectively, imparts a distinct electronic and steric profile. This configuration makes it a valuable building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.[1][2][3] The pyridine core is a well-established pharmacophore, and the presence of an iodo group provides a site for various cross-coupling reactions, while the nitrile group can be transformed into other functional groups.[1][4] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for its application in research and development.
Chemical Structure and Properties
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its fundamental physicochemical properties. These parameters govern its reactivity, solubility, and pharmacokinetic behavior.
Molecular Structure
The structural representation of this compound is crucial for understanding its chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that due to the compound's specialized nature, some data points are derived from closely related analogs and predictive models, a common practice in the early stages of research.
| Property | Value | Source |
| CAS Number | 827616-52-4 | [5][6][7] |
| Molecular Formula | C₆H₃IN₂ | [5][8] |
| Molecular Weight | 230.01 g/mol | [5][8] |
| Appearance | Solid (predicted) | [6] |
| Melting Point | 98-100 °C | [5] |
| Boiling Point | Not available (predicted to be high) | - |
| Solubility | Sparingly soluble in water (predicted), soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [9] |
| pKa | Not available (predicted to be weakly basic due to the pyridine nitrogen) | - |
| Sensitivity | Light Sensitive | [5] |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.[10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and iodo groups, likely shifting the signals downfield compared to unsubstituted pyridine.[14][15][16]
-
¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms. The carbon atom attached to the iodine will show a characteristic shift, and the carbon of the nitrile group will appear in the typical downfield region for nitriles.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by specific absorption bands corresponding to the functional groups present:
-
C≡N stretch: A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹, characteristic of a nitrile group.
-
C=N and C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the pyridine ring vibrations.
-
C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.[17][18]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. A prominent peak at M-127, corresponding to the loss of the iodine atom, is also anticipated. The isotopic pattern of the molecular ion will be influenced by the presence of iodine.[19]
Synthesis and Reactivity
Conceptual Synthetic Workflow
A plausible synthetic route could involve the direct iodination of 2-cyanopyridine or a Sandmeyer-type reaction from an amino-substituted precursor.
Caption: A conceptual workflow for the synthesis of this compound.
This proposed pathway is based on established methodologies for the functionalization of pyridine rings and should be optimized and validated experimentally.[9]
Applications in Drug Discovery and Development
The structural motifs present in this compound are of significant interest in medicinal chemistry.[1][21][22][23]
-
Scaffold for Library Synthesis: The iodo group serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of libraries of novel compounds for biological screening.
-
Bioisosteric Replacement: The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate physicochemical properties such as solubility and metabolic stability.[1]
-
Precursor for Fused Heterocycles: The cyano and iodo groups can participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. For this compound, the following precautions, based on general knowledge of halogenated and nitrile-containing compounds, should be strictly adhered to.[24][25][26][27][28]
Hazard Identification
While specific toxicity data is not available, compounds with similar structures can be harmful if swallowed, inhaled, or in contact with skin. The nitrile group can be a source of cyanide toxicity under certain conditions.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[26]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.[25]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[26]
-
Protect from light, as the compound is light-sensitive.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a complete experimental dataset for its physicochemical properties is not yet available, this guide provides a solid foundation based on known data and informed predictions from analogous structures. As research into this and similar molecules progresses, a more detailed understanding of its properties and reactivity will undoubtedly emerge, further expanding its utility in the scientific community.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 4. nbinno.com [nbinno.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. 3-ЙОДОПИРИДИН-2-КАРБОНИТРИЛ Номер CAS: 827616-52-4 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 9. 3-Fluoro-4-iodopyridine-2-carbonitrile | 669066-35-7 [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-iodopyridine [webbook.nist.gov]
- 13. 3-Iodopyridine(1120-90-7) IR Spectrum [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR spectrum [chemicalbook.com]
- 17. 3-Pyridinecarbonitrile [webbook.nist.gov]
- 18. Pyridine [webbook.nist.gov]
- 19. 3-Pyridinecarbonitrile [webbook.nist.gov]
- 20. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sarchemlabs.com [sarchemlabs.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 27. pentachemicals.eu [pentachemicals.eu]
- 28. media.laballey.com [media.laballey.com]
Spectroscopic Data of 3-Iodopyridine-2-carbonitrile: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Iodopyridine-2-carbonitrile (CAS No: 827616-52-4). This document is intended for researchers, scientists, and professionals in drug development, offering both predicted data and field-proven insights into the structural characterization of this molecule. Given the limited availability of experimental spectra in the public domain, this guide leverages high-quality predicted data to provide a robust analytical framework.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a pyridine ring, an iodine atom, and a nitrile group—imparts unique electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring protons and carbons, which are significantly influenced by the electron-withdrawing nitrile group and the bulky, electronegative iodine atom.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1 . The pyridine ring protons are expected to appear in the aromatic region, with their chemical shifts influenced by the anisotropic effects of the ring and the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H4 | 8.35 | dd | J = 8.0, 1.5 |
| H5 | 7.30 | dd | J = 8.0, 4.5 |
| H6 | 8.70 | dd | J = 4.5, 1.5 |
Causality Behind Chemical Shifts:
-
H6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded due to the inductive effect and anisotropic effect of the nitrogen lone pair.
-
H4: This proton is para to the nitrogen and ortho to the iodine atom. The deshielding effect of the iodine and its proximity to the electron-withdrawing nitrile group contribute to its downfield shift.
-
H5: This proton is meta to the nitrogen and meta to the nitrile group, placing it in a relatively more shielded environment compared to H4 and H6.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts, detailed in Table 2 , are influenced by the electronegativity of the substituents and the resonance effects within the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 135.0 |
| C3 | 95.0 |
| C4 | 145.0 |
| C5 | 125.0 |
| C6 | 155.0 |
| CN | 116.0 |
Interpretation of Carbon Signals:
-
C3: The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.
-
C2 & C6: The carbons adjacent to the nitrogen atom are the most deshielded due to the strong electron-withdrawing nature of nitrogen.
-
C4 & C5: These carbons exhibit intermediate chemical shifts, influenced by their position relative to the substituents.
-
CN: The nitrile carbon appears in a characteristic region for this functional group.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for preparing an NMR sample and acquiring ¹H and ¹³C spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the pyridine ring, the nitrile group, and the carbon-iodine bond.
Predicted IR Absorption Data
Table 3 outlines the predicted characteristic IR absorption bands for this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2230-2210 | C≡N stretch (nitrile) | Strong, Sharp |
| 1600-1450 | C=C and C=N ring stretching | Medium to Strong |
| 1200-1000 | C-H in-plane bending | Medium |
| 800-600 | C-H out-of-plane bending | Strong |
| ~550 | C-I stretch | Medium |
Key Spectral Features:
-
C≡N Stretch: The most characteristic peak in the spectrum will be the strong, sharp absorption of the nitrile group around 2220 cm⁻¹. The conjugation with the pyridine ring slightly lowers this frequency compared to aliphatic nitriles.[1][2]
-
Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.
-
Pyridine Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.
-
C-I Stretch: The carbon-iodine stretching vibration is expected at a low frequency, typically around 550 cm⁻¹, due to the large mass of the iodine atom.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.
Diagram 2: ATR-FTIR Experimental Workflow
Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean. Wipe with a suitable solvent like isopropanol and allow it to dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Post-Analysis:
-
Clean the ATR crystal thoroughly to remove all traces of the sample.
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern.
Predicted Mass Spectrometry Data
For this compound (C₆H₃IN₂), the predicted mass spectral data is presented in Table 4 . Both high-resolution (for accurate mass) and low-resolution data are considered.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Monoisotopic) | Fragmentation Pathway |
| [M]⁺˙ | 229.9341 | Molecular Ion |
| [M-I]⁺ | 103.0296 | Loss of an iodine radical |
| [M-CN]⁺ | 203.9372 | Loss of a nitrile radical |
| [C₅H₃N]⁺˙ | 77.0262 | Loss of I and CN |
Analysis of Mass Spectrum:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of approximately 230 (for the most abundant isotopes). Due to the presence of two nitrogen atoms, the nominal molecular weight is an even number, which is consistent with the nitrogen rule.[3][4]
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not give a characteristic isotopic pattern like chlorine or bromine. However, the presence of ¹³C will result in a small M+1 peak.
-
Major Fragmentation Pathways:
-
The C-I bond is relatively weak and prone to cleavage, leading to a significant peak corresponding to the loss of an iodine radical ([M-I]⁺).
-
Loss of the nitrile group ([M-CN]⁺) is another plausible fragmentation pathway.
-
Experimental Protocols for Mass Spectrometry
Depending on the desired information (molecular weight confirmation or fragmentation analysis), different ionization techniques can be employed.
Diagram 3: General Mass Spectrometry Workflow
Caption: A conceptual workflow for mass spectrometric analysis, highlighting two common ionization techniques.
Step-by-Step Methodologies:
-
Electrospray Ionization (ESI-MS) for Molecular Weight Confirmation:
-
Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 230.9414. ESI is a "soft" ionization technique that typically results in minimal fragmentation.[5][6]
-
-
Electron Ionization (EI-MS) for Fragmentation Analysis:
-
Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.
-
Volatilize the sample by heating the probe in the high vacuum of the ion source.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).
-
Acquire the mass spectrum, which will show the molecular ion and various fragment ions. EI is a "hard" ionization technique that induces significant fragmentation.
-
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic features of this compound based on predicted data. The provided protocols offer a standardized approach for experimental verification. A thorough analysis combining ¹H NMR, ¹³C NMR, IR, and MS is essential for the unambiguous structural confirmation and purity assessment of this important synthetic building block. Researchers are encouraged to use this guide as a reference for their analytical work and to contribute experimental data to the scientific community to further enrich our understanding of this compound.
References
- 1. scribd.com [scribd.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Iodopyridine-2-carbonitrile (CAS 827616-52-4): Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Iodopyridine-2-carbonitrile, also known as 3-iodopicolinonitrile, is a strategically important heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its pyridine core is a common motif in a vast number of pharmaceuticals, and the presence of ortho-positioned iodo and cyano groups offers a unique combination of reactivity. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular complexity. Simultaneously, the nitrile group is a versatile functional handle that can be transformed into various other functionalities, such as amines or carboxylic acids. This guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes, reactivity, and critical safety protocols, tailored for professionals in drug discovery and development.
Core Chemical Identifiers
Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 827616-52-4 | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Cyano-3-iodopyridine, 3-iodopicolinonitrile | [2] |
| Molecular Formula | C₆H₃IN₂ | [3][4] |
| Molecular Weight | 230.01 g/mol | [5] |
| InChI Key | MZZGCCSFZCRVAF-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=C(C#N)N=C1)I | [4] |
Caption: Chemical Structure of this compound
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for designing experiments, developing formulations, and ensuring safe handling and storage.
| Property | Value | Source |
| Appearance | White to pale cream powder/crystal | [4] |
| Melting Point | 94.5 - 103.5 °C | [4] |
| Boiling Point | 330.7 °C at 760 mmHg (Predicted) | [6] |
| Purity | ≥94.0% (GC) | [4] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [5] |
| Stability | Light sensitive | [7] |
Synthesis and Mechanistic Considerations
The proposed mechanism involves a directed ortho-metalation (DoM) strategy. The cyano group at the C2 position is a moderate directing group. However, the acidity of the proton at C3 is increased, making it susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting pyridyl anion can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired product.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, CasNo.827616-52-4 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 4. 2-Cyano-3-iodopyridine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 827616-52-4|3-Iodopicolinonitrile|BLD Pharm [bldpharm.com]
- 6. molbase.com [molbase.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3-Iodopyridine-2-carbonitrile
Abstract
3-Iodopyridine-2-carbonitrile (CAS 827616-52-4) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing both a potent electron-withdrawing nitrile group and a versatile iodo substituent, endows it with a rich and predictable reactivity profile. This guide provides an in-depth analysis of the core electronic properties and synthetic utility of this molecule. We will explore its strategic application in cornerstone carbon-carbon bond-forming reactions, including Suzuki-Miyaura and Sonogashira couplings, as well as its susceptibility to nucleophilic aromatic substitution. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, mechanistic causality, and the strategic deployment of this valuable synthetic building block.
Introduction to this compound
The strategic importance of pyridine derivatives in modern drug development is well-established, with this heterocyclic core forming the backbone of numerous therapeutic agents.[1] this compound emerges as a particularly valuable intermediate, offering three distinct points for chemical modification: the pyridine nitrogen, the nitrile group, and the carbon-iodine bond. The interplay between the inductive and mesomeric effects of the nitrile and iodo groups on the electron-deficient pyridine ring dictates its reactivity, making it a powerful scaffold for constructing complex molecular architectures.
Molecular Structure and Physicochemical Properties
The inherent polarity and functional group arrangement in this compound govern its physical properties and behavior in chemical systems.
| Property | Value | Source |
| CAS Number | 827616-52-4 | [2] |
| Molecular Formula | C₆H₃IN₂ | [2] |
| Molecular Weight | 230.01 g/mol | [2] |
| Melting Point | 98-100 °C | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Canonical SMILES | C1=CC(=C(N=C1)C#N)I | |
| InChI Key | KMFIQUYSWTUCGD-UHFFFAOYSA-N | [4] |
Synthesis Strategies
The efficient synthesis of this compound is critical for its application. A common and effective strategy involves the directed ortho-metalation and subsequent iodination of a pyridine precursor.
Retrosynthetic Analysis
The most logical disconnection for this compound is at the C-I bond, leading back to the readily available starting material, 2-cyanopyridine (also known as picolinonitrile). This approach leverages the directing effect of the cyano group and the pyridine nitrogen to achieve regioselective functionalization.
References
A Comprehensive Guide to the IUPAC Nomenclature of 3-Iodopyridine-2-carbonitrile and its Derivatives
This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 3-iodopyridine-2-carbonitrile and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions crucial for unambiguous communication in chemical science. We will dissect the rules governing the naming of the core structure and its substituted analogues, ensuring a thorough understanding of the underlying principles of chemical nomenclature.
The Principle of Unambiguous Naming in Drug Discovery
In the realm of medicinal chemistry and drug development, the precise and systematic naming of molecules is paramount. The IUPAC nomenclature system provides a universal language that ensures every distinct chemical structure has a unique and descriptive name, eliminating ambiguity and facilitating global collaboration.[1][2] For complex heterocyclic scaffolds like this compound, which serve as foundational skeletons for a multitude of pharmacologically active agents, a firm grasp of IUPAC naming conventions is indispensable.
Deconstructing the Core Moiety: this compound
The systematic name "this compound" is derived from a hierarchical set of rules that prioritize the principal functional group and the parent heterocycle. Let's dissect the name to understand the logic behind its construction.
The Parent Heterocycle: Pyridine
The foundation of the molecule is a pyridine ring. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom.[3] The IUPAC has retained the trivial name "pyridine" for this fundamental heterocyclic system.[3][4] The numbering of the pyridine ring begins at the nitrogen atom, which is assigned the locant '1', and proceeds clockwise around the ring.[3]
The Principal Functional Group: Carbonitrile
The molecule contains two substituents: an iodo group and a nitrile group. To determine the base name of the compound, we must identify the principal functional group according to IUPAC priority rules.[1][5] The nitrile group (-C≡N) holds a higher priority than the iodo group (-I).[6] Therefore, the nitrile group dictates the suffix of the name.
When a nitrile group is attached to a ring and it is the highest priority functional group, the suffix "-carbonitrile" is appended to the name of the parent ring system.[7][8][9][10] In this case, the parent ring is pyridine.
The Substituent: Iodo Group
The iodo group is treated as a substituent on the pyridine ring. Halogen substituents are denoted by prefixes, with "iodo-" being the prefix for iodine.[11][12][13]
Assembling the Name: Locants and Final Structure
To complete the name, we must indicate the positions of the carbonitrile and iodo groups on the pyridine ring. The numbering of the pyridine ring starts at the nitrogen atom (position 1). The substituents are given the lowest possible locants. In this case, the carbonitrile group is at position 2, and the iodo group is at position 3.
Therefore, the systematic IUPAC name is This compound .
Naming Derivatives of this compound
The true utility of this scaffold in drug discovery lies in its potential for derivatization. When additional substituents are introduced to the pyridine ring, the IUPAC nomenclature rules are extended to accommodate these modifications.
Prioritization of Substituents
When multiple substituents are present, they are listed alphabetically as prefixes to the parent name (this compound). The numbering of the pyridine ring is fixed by the parent structure, so the new substituents are assigned locants based on their position on the ring.
Table 1: Common Substituents and their IUPAC Prefixes
| Substituent Group | Prefix |
| -F | fluoro- |
| -Cl | chloro- |
| -Br | bromo- |
| -NO₂ | nitro- |
| -NH₂ | amino- |
| -OH | hydroxy- |
| -CH₃ | methyl- |
| -C₂H₅ | ethyl- |
| -OCH₃ | methoxy- |
Step-by-Step Methodology for Naming Derivatives
-
Identify the Parent Structure: The parent structure remains "pyridine-2-carbonitrile".
-
Identify all Substituents: List all substituents on the pyridine ring, including the iodo group from the core structure.
-
Assign Locants: The numbering of the pyridine ring is fixed, starting from the nitrogen as position 1. Assign the appropriate locant to each substituent.
-
Alphabetize Prefixes: Arrange the substituent prefixes in alphabetical order. Note that prefixes indicating the number of substituents (di, tri, etc.) are not considered for alphabetization.
-
Construct the Final Name: Combine the alphabetized prefixes with their locants, followed by the name of the parent structure, "this compound".
Experimental Workflow for Nomenclature Assignment
The following diagram illustrates the logical workflow for assigning the correct IUPAC name to a derivative of this compound.
Caption: A flowchart detailing the systematic process for IUPAC nomenclature of this compound derivatives.
Case Studies: Naming Complex Derivatives
To solidify the understanding of these principles, let's consider a few examples of substituted this compound derivatives.
Example 1: A chloro- and methyl- substituted derivative
-
Structure: A this compound with a chloro group at position 5 and a methyl group at position 6.
-
Parent Structure: pyridine-2-carbonitrile
-
Substituents: -I (iodo), -Cl (chloro), -CH₃ (methyl)
-
Locants: iodo at 3, chloro at 5, methyl at 6
-
Alphabetical Order of Prefixes: chloro, iodo, methyl
-
Final Name: 5-Chloro-3-iodo-6-methylpyridine-2-carbonitrile
Example 2: An amino- and fluoro- substituted derivative
-
Structure: A this compound with an amino group at position 4 and a fluoro group at position 5.
-
Parent Structure: pyridine-2-carbonitrile
-
Substituents: -I (iodo), -NH₂ (amino), -F (fluoro)
-
Locants: iodo at 3, amino at 4, fluoro at 5
-
Alphabetical Order of Prefixes: amino, fluoro, iodo
-
Final Name: 4-Amino-5-fluoro-3-iodopyridine-2-carbonitrile
Table 2: Summary of IUPAC Names for Exemplary Derivatives
| Derivative | Substituents | Locants | Final IUPAC Name |
| 1 | 5-chloro, 6-methyl | 3-iodo, 5-chloro, 6-methyl | 5-Chloro-3-iodo-6-methylpyridine-2-carbonitrile |
| 2 | 4-amino, 5-fluoro | 3-iodo, 4-amino, 5-fluoro | 4-Amino-5-fluoro-3-iodopyridine-2-carbonitrile |
Conclusion
The systematic nomenclature of this compound and its derivatives is governed by a clear and logical set of IUPAC rules. By identifying the parent heterocycle, prioritizing the principal functional group, and alphabetizing all substituents, a unique and unambiguous name can be assigned to any given structure. This guide provides the foundational knowledge and a systematic approach for researchers and scientists to confidently and accurately name these important chemical entities, fostering clarity and precision in scientific communication.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. medlifemastery.com [medlifemastery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Naming Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. IUPAC Nomenclature Rules for Nitriles | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 9. 20.1 Naming Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 11. Organic Nomenclature [www2.chemistry.msu.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
Navigating the Solubility Landscape of 3-Iodopyridine-2-carbonitrile: A Technical Guide for Researchers
Abstract
3-Iodopyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the predicted solubility of this compound based on its molecular structure and the fundamental principles of solute-solvent interactions. In the absence of extensive empirical data in publicly accessible literature, this guide emphasizes predictive methodologies and furnishes detailed experimental protocols for researchers to determine its solubility profile in common organic solvents. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.
Introduction: The Chemical Persona of this compound
This compound is a substituted pyridine derivative featuring an iodine atom at the 3-position and a nitrile group at the 2-position. This unique arrangement of functional groups dictates its chemical reactivity, physical properties, and, crucially, its solubility. The pyridine ring, a heterocyclic aromatic system, imparts a degree of polarity. The electron-withdrawing nature of the nitrile group (-C≡N) and the iodine atom significantly influences the electron distribution within the aromatic ring, contributing to its dipole moment and potential for intermolecular interactions.
The solubility of a compound is a critical parameter that governs its utility in a laboratory and industrial setting. It dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques such as recrystallization, and is a key determinant of bioavailability in pharmaceutical formulations. A thorough grasp of the solubility of this compound is therefore not merely academic but a practical necessity for any researcher working with this molecule.
Predicting Solubility: A Molecular Structure-Based Approach
In the absence of a comprehensive, experimentally determined solubility dataset for this compound, we can predict its behavior in various solvents by analyzing its molecular structure and applying the foundational principle of "like dissolves like".[1] This principle posits that substances with similar polarities are more likely to be soluble in one another.
The key structural features of this compound that influence its solubility are:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can interact with protic solvents. The aromatic system itself can participate in π-π stacking interactions.
-
The Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor.
-
The Iodine Atom: While iodine is the least electronegative of the common halogens, the carbon-iodine bond still possesses some polarity. The large size of the iodine atom can also influence crystal lattice energy and, consequently, solubility.
Based on these features, we can infer that this compound is a moderately polar molecule. Its solubility will be favored in solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.
Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents, categorized by their polarity. It is crucial to note that these are predictions and should be confirmed by experimental validation.
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | These solvents have large dipole moments and can effectively solvate the polar nitrile group and the pyridine ring through dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the pyridine nitrogen and the nitrile group, in addition to engaging in dipole-dipole interactions. Solubility may decrease with increasing alkyl chain length of the alcohol. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can dissolve moderately polar compounds. Their ability to solvate this compound will be lower than that of polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. |
| Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible with the pyridine ring, the overall polarity mismatch will likely limit solubility. |
| Nonpolar | Hexane, Cyclohexane | Very Low/Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will result in poor solubility. |
Experimental Determination of Solubility: A Practical Guide
Given the predictive nature of the above analysis, experimental verification is essential. The following sections provide detailed protocols for both qualitative and quantitative determination of solubility.
Materials and Equipment
-
This compound (ensure purity)
-
A selection of organic solvents (analytical grade or higher)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance (readable to at least 0.1 mg)
-
Pasteur pipettes or micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used to be aware of specific hazards.[2][3][4][5]
-
Handle this compound with care, as related compounds can be harmful if swallowed, in contact with skin, or inhaled.[6]
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility and is useful for initial solvent screening.
-
Preparation: Add approximately 10-20 mg of this compound to a small, dry test tube.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.
-
Mixing: After each addition, vortex the mixture for at least 30 seconds to facilitate dissolution.
-
Observation: Observe the mixture against a dark background to see if the solid has dissolved.
-
Heating (Optional): If the solid is not soluble at room temperature, gently heat the mixture in a water bath or on a heating block. Observe for any changes in solubility with increased temperature.
-
Classification: Classify the solubility based on the amount of solvent required to dissolve the solid. A common classification scheme is:
-
Very Soluble: Dissolves in < 1 mL of solvent.
-
Soluble: Dissolves in 1-3 mL of solvent.
-
Slightly Soluble: Dissolves in 3-10 mL of solvent.
-
Insoluble: Does not completely dissolve in > 10 mL of solvent.
-
The following diagram illustrates the workflow for qualitative solubility testing.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Iodopyridine-2-carbonitrile
Abstract
This technical guide provides a detailed examination of the thermal stability and decomposition profile of 3-Iodopyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published data on this specific molecule, this document synthesizes information from analogous compounds and lays out a comprehensive, field-proven methodology for its thermal hazard assessment. This guide is intended for researchers, process chemists, and safety professionals in drug development and manufacturing, offering both foundational knowledge and practical, step-by-step protocols for a thorough evaluation. We will explore the anticipated decomposition pathways, the application of critical analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and methods for identifying hazardous decomposition products.
Introduction: The Critical Role of Thermal Stability in Drug Development
This compound is a functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and specialized chemicals. The presence of three distinct functional groups—a pyridine ring, a nitrile group, and an iodine substituent—imparts unique reactivity, making it a valuable synthon. However, these same features, particularly the carbon-iodine bond, raise important questions about the compound's thermal stability.
Understanding the thermal behavior of a compound like this compound is not merely an academic exercise; it is a cornerstone of safe and robust process development. Uncontrolled thermal decomposition can lead to off-spec product, batch failure, and, in the worst case, catastrophic equipment failure and personnel injury. A thorough understanding of a molecule's response to heat is therefore essential for:
-
Safe Handling and Storage: Establishing safe temperature limits for storage and transportation.
-
Process Safety and Hazard Mitigation: Designing manufacturing processes with appropriate temperature controls to prevent runaway reactions.
-
Regulatory Compliance: Providing necessary safety data for regulatory filings.
-
Quality Control: Ensuring the stability of the final product and intermediates.
This guide will provide a framework for a comprehensive assessment of this compound's thermal properties.
Physicochemical Properties and Known Stability Profile
While specific thermal decomposition data for this compound is not extensively documented in publicly available literature, we can infer potential stability characteristics from its known properties and those of related compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₃IN₂ | ChemWhat[1] |
| Molecular Weight | 230.01 g/mol | ChemWhat[1] |
| Melting Point | 98-100 °C | ChemWhat[1] |
| Appearance | Light beige crystalline powder | ChemicalBook[2] |
| Sensitivity | Light Sensitive | ChemWhat[1], ChemicalBook[2] |
The notation of "Light Sensitive" is a crucial starting point, suggesting that energy input, in the form of photons, can initiate degradation. This sensitivity often correlates with thermal lability. The primary concern for thermal instability in this molecule is the carbon-iodine bond . Aryl iodides are known to undergo homolytic cleavage at elevated temperatures to form aryl and iodo radicals, which can initiate a cascade of decomposition reactions.
In contrast, the pyridine-carbonitrile core is generally quite stable. For instance, some pyridine-3,5-dicarbonitrile derivatives exhibit high thermal stability, with 5% weight loss temperatures (Td) ranging from 433 to 493 °C.[3] This suggests that the initial decomposition of this compound is likely to be dictated by the C-I bond, which is significantly weaker than the C-H, C-C, and C-N bonds within the aromatic ring.
Proposed Thermal Decomposition Pathway
A logical decomposition pathway for this compound, initiated by thermal energy, would likely proceed through a radical mechanism.
Caption: Proposed radical decomposition pathway for this compound.
The key steps in this proposed pathway are:
-
Initiation: The process begins with the homolytic cleavage of the weakest bond, the C-I bond, to generate a 2-cyano-3-pyridyl radical and an iodine radical. This is likely the rate-determining step.
-
Propagation/Termination: These highly reactive radicals can then undergo a variety of subsequent reactions, including:
-
Hydrogen abstraction: The pyridyl radical can abstract a hydrogen atom from another molecule (e.g., solvent, another molecule of the starting material) to form pyridine-2-carbonitrile.
-
Dimerization: Two pyridyl radicals can combine to form bipyridyl derivatives. Iodine radicals will readily combine to form molecular iodine (I₂).
-
Polymerization: The radical species can initiate polymerization, leading to the formation of complex, high-molecular-weight tars.
-
Further Fragmentation: At higher temperatures, the pyridine ring itself may fragment, though this is expected to occur at a much higher energy threshold.
-
The liberation of iodine vapor and potentially hydrogen iodide (if a source of hydrogen is available) are significant safety concerns due to their corrosive and toxic nature.
Experimental Workflow for Thermal Stability Assessment
A multi-tiered approach is essential for a comprehensive thermal hazard assessment. This involves screening with TGA and DSC, followed by more detailed analysis using techniques like ARC and off-gas analysis.
Caption: A tiered experimental workflow for assessing thermal stability.
Step-by-Step Experimental Protocols
Objective: To determine the temperature at which the material begins to lose mass due to decomposition or evaporation, and the total mass loss.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Calculate the percentage of mass loss at different temperature intervals.
-
Note the temperature of the maximum rate of mass loss (from the derivative of the TGA curve).
-
Determine the final residual mass at the end of the experiment.
-
Expert Insight: The use of a nitrogen atmosphere is crucial to study the inherent thermal stability without the influence of oxidative decomposition. A heating rate of 10 °C/min is a standard screening rate that balances resolution and experimental time.
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, and decomposition events and quantifying their associated enthalpies.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Using a sealed pan is critical to contain any evolved gases and prevent mass loss before decomposition, which would affect the enthalpy measurement.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Identify and integrate the endothermic peak corresponding to the melting point to determine the onset temperature and enthalpy of fusion (ΔHfus).
-
Identify and integrate any exothermic peaks. The onset of the first significant exotherm is a critical indicator of the decomposition temperature.
-
Calculate the enthalpy of decomposition (ΔHdecomp). An exotherm with ΔHdecomp > 100 J/g is generally considered to be of significant concern.
-
Expert Insight: A key aspect of this analysis is the comparison of the TGA Tonset with the DSC exotherm onset. If the DSC exotherm begins at a lower temperature than the TGA mass loss, it indicates that a hazardous energetic decomposition is occurring in the condensed phase before significant off-gassing.
Objective: To simulate a worst-case adiabatic (no heat loss) scenario to determine the time and temperature relationship for a runaway reaction.
Methodology:
-
Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's protocol.
-
Sample Preparation: Load a known mass of this compound into a spherical titanium or stainless steel bomb.
-
Experimental Conditions:
-
Mode: Heat-Wait-Seek.
-
Starting Temperature: Typically 50-60 °C below the DSC exotherm onset.
-
Heating Step: 5 °C.
-
Wait Time: 15 minutes.
-
Seek Sensitivity: 0.02 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature of self-heating.
-
Plot temperature vs. time, pressure vs. time, and self-heat rate vs. temperature.
-
Calculate the Time to Maximum Rate (TMR) and the adiabatic temperature rise (ΔTad).
-
Expert Insight: The ARC provides data that is directly applicable to large-scale process safety calculations. The TMR is a critical parameter for designing emergency relief systems and establishing safe operating limits.
Summary of Expected Data and Interpretation
| Parameter | Analytical Technique | Expected Information | Interpretation for this compound |
| Tonset (weight loss) | TGA | Temperature of initial mass loss | Expected to be relatively low due to C-I bond cleavage. A value below 200 °C would indicate significant thermal lability. |
| Melting Point | DSC | Phase transition from solid to liquid | Around 98-100 °C. The proximity of the melt to the decomposition onset is a key safety consideration. |
| Decomposition Exotherm | DSC | Onset temperature and energy of decomposition | A sharp, high-energy exotherm (ΔHdecomp > 100 J/g) shortly after melting would indicate a high potential for a runaway reaction. |
| TMRad | ARC | Time to maximum reaction rate under adiabatic conditions | A short TMR (e.g., < 24 hours) at a process-relevant temperature is a major red flag for thermal runaway potential. |
| Evolved Gases | TGA-MS/FTIR | Identity of gaseous decomposition products | Expect to detect I₂ and possibly HI, along with fragments of the pyridine ring at higher temperatures. |
Conclusions and Recommendations for Safe Handling
While definitive data requires experimental verification, the chemical structure of this compound strongly suggests a moderate to high thermal hazard potential, primarily driven by the lability of the carbon-iodine bond.
Based on this analysis, the following recommendations are made:
-
Storage: Store in a cool, dark place, away from heat sources, and under an inert atmosphere to mitigate both light-induced and thermal decomposition.
-
Processing: All processing steps should be conducted at the lowest possible temperatures. Any operations involving heating should be preceded by a thorough risk assessment based on the DSC and ARC data.
-
Engineering Controls: Processes should be designed with adequate cooling capacity and emergency relief systems, especially if the ARC data indicates a significant runaway potential.
-
Further Studies: A comprehensive experimental evaluation as outlined in this guide is strongly recommended before scaling up any process involving this compound. The identification of decomposition products is crucial for understanding the full scope of the potential hazards.
By following a structured, data-driven approach, the risks associated with the handling and processing of this compound can be effectively managed, ensuring the safety of personnel and the successful development of new chemical entities.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Iodopyridine-2-carbonitrile in Suzuki Cross-Coupling Reactions
Introduction: The Strategic Importance of 3-Aryl-2-cyanopyridines
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of reactants.[1][2] These characteristics have made it indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.
Among the myriad of building blocks utilized in drug discovery, the 3-aryl-2-cyanopyridine scaffold is of significant interest. The pyridine core is a common motif in bioactive compounds, often acting as a bioisostere for other aromatic systems and participating in crucial hydrogen bonding interactions with biological targets. The nitrile group is a versatile functional handle that can be transformed into other functionalities or can itself be involved in binding interactions. Consequently, the efficient synthesis of 3-aryl-2-cyanopyridines is a critical objective for medicinal chemists.
3-Iodopyridine-2-carbonitrile emerges as a highly valuable starting material for accessing this scaffold. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, allowing for selective and efficient coupling under relatively mild conditions.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki cross-coupling reactions, including a detailed mechanistic overview, optimized protocols, and troubleshooting advice.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.
-
Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. The high reactivity of the C-I bond facilitates this step, forming a square planar Pd(II) intermediate.
-
Transmetalation : The next key step is transmetalation, where the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[2] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination : Finally, the two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired 3-aryl-2-cyanopyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that optimization may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely applicable method for the coupling of iodo-heterocycles and is a good first choice for a new substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Dimethylformamide (DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 120 °C for 30-60 minutes is a good starting point.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-cyanopyridine.
Protocol 2: Alternative Conditions using Pd(dppf)Cl₂
For challenging substrates or to improve yields, a catalyst system with a more sophisticated ligand like dppf can be advantageous.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.
-
Add the degassed solvent system via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as in Protocol 1.
Data Presentation: Reaction Parameter Summary
The choice of reaction parameters is critical for a successful Suzuki coupling. The table below summarizes typical conditions and provides a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ with its bulky ligand can enhance catalyst stability and activity, especially for electron-deficient pyridines.[3] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) | The base is essential for activating the boronic acid for transmetalation.[2] The choice can influence reaction rate and yield; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common, as it helps to dissolve both the organic reactants and the inorganic base.[4] DMF is a good polar aprotic alternative. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Below is a guide to common issues and their solutions.
-
Expertise & Experience Insight: The electron-withdrawing nature of the nitrile group in this compound can make the pyridine ring less susceptible to catalyst inhibition compared to more electron-rich pyridines. However, this electronic effect also influences the reactivity of the C-I bond. While iodides are generally very reactive, if sluggishness is observed, increasing the catalyst loading slightly or switching to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can be beneficial.
-
Trustworthiness through Self-Validation: A key side reaction to be aware of is protodeboronation , where the boronic acid reacts with water to revert to the corresponding arene, effectively quenching one of the reactants. This is often indicated by the presence of the de-borylated starting material in the crude reaction mixture. To minimize this, ensure the boronic acid is of high quality and consider using a more stable boronate ester (e.g., a pinacol ester) if this side reaction is prevalent. Additionally, minimizing reaction time can help reduce the extent of this undesired pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Heterocyclic Compounds from 3-Iodopyridine-2-carbonitrile
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern drug design, present in dozens of FDA-approved drugs.[2] Functionalized pyridines are therefore highly sought-after building blocks for creating molecular diversity and optimizing biological activity.[1][4]
Among the vast array of functionalized pyridines, 3-iodopyridine-2-carbonitrile stands out as an exceptionally versatile and powerful precursor. Its structure is strategically designed for sequential, regioselective transformations. The iodine atom at the 3-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and nitrogen substituents.[5][6] Concurrently, the nitrile group at the 2-position acts as a potent electrophile and a key synthon for constructing fused heterocyclic rings. This application note provides an in-depth guide to leveraging this compound for the synthesis of diverse and novel heterocyclic systems, with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Part 1: Functionalization via Palladium-Catalyzed Cross-Coupling
The primary and most powerful application of the iodo group is its participation in transition metal-catalyzed cross-coupling reactions. These methods form the foundation for introducing diverse substituents that can later be used for cyclization or to modulate the compound's properties.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures by coupling aryl halides with boronic acids or esters.[7][8] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.
Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound. Following this, a transmetalation step occurs where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7] The base is crucial for activating the boronic acid to facilitate transmetalation.[7][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-Phenylpyridine-2-carbonitrile
-
Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (41 mg, 0.05 mmol, 5 mol%).
-
Inerting and Solvent Addition: Seal the flask with a septum, and purge with argon for 10 minutes. Add 10 mL of a degassed 4:1 mixture of Dioxane:Water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (7:3 Hexane:Ethyl Acetate) to yield the desired product.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 93 | [10] |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/MeOH | >85 | [11] |
| 3 | Various Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75-95 | General Suzuki Conditions |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[12][13] The resulting 3-alkynylpyridine-2-carbonitriles are not only valuable final products but also key intermediates for subsequent cyclization reactions to form fused heterocycles like furopyridines and pyrrolopyridines.
Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. The palladium catalyst undergoes a cycle similar to the Suzuki coupling. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[12] This species is highly reactive and readily participates in the transmetalation step with the palladium center, increasing the reaction rate and efficiency under mild conditions.[12][14]
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 3-(Phenylethynyl)pyridine-2-carbonitrile
-
Reagent Preparation: To a Schlenk tube, add this compound (230 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).
-
Inerting and Solvent/Reagent Addition: Seal the tube, evacuate, and backfill with argon (repeat three times). Add 10 mL of degassed triethylamine (TEA) followed by phenylacetylene (123 mg, 1.2 mmol).
-
Reaction: Stir the mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (9:1 Hexane:Ethyl Acetate) to afford the pure alkynylpyridine product.[15]
| Entry | Alkyne | Pd Catalyst | Cu Source | Base | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | >90 | [14] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Piperidine | >85 | [14] |
| 3 | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ | CuI | Na₂CO₃ | ~70-80 | [16] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds, a linkage prevalent in pharmaceuticals.[17][18] This reaction couples aryl halides with a vast range of primary and secondary amines, including heterocycles, under relatively mild conditions.[19][20]
Mechanistic Rationale: The mechanism is analogous to other palladium-catalyzed couplings. It begins with oxidative addition of Pd(0) to the C-I bond. The resulting palladium(II) complex then undergoes deprotonation of the amine by a strong base, followed by coordination to form a palladium amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical and often requires optimization to accommodate different amine substrates.[17][21]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 3-(Morpholino)pyridine-2-carbonitrile
-
Reagent Preparation: In an oven-dried vial inside a glovebox, combine this compound (230 mg, 1.0 mmol), sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol), and the palladium catalyst/ligand. A common system is Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd) and a suitable phosphine ligand like XPhos (38 mg, 0.08 mmol).
-
Solvent and Reagent Addition: Add 5 mL of anhydrous, degassed toluene. Then, add morpholine (105 mg, 1.2 mmol) via syringe.
-
Reaction: Seal the vial and heat the mixture at 100 °C for 12-18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography or recrystallization to obtain the desired aminopyridine.
| Entry | Amine | Pd Source | Ligand | Base | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | >90 | General B-H Conditions |
| 2 | Aniline | Pd(OAc)₂ | P(tBu)₃ | Cs₂CO₃ | 85-95 | [20] |
| 3 | Ammonia Equivalent | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | ~70 | [21] |
Part 2: Synthesis of Fused Bicyclic Heterocycles
The true synthetic power of this compound is realized when the initially installed substituent undergoes a subsequent intramolecular cyclization involving the 2-cyano group. This strategy provides direct access to a variety of medicinally relevant fused heterocyclic cores.
Synthesis of Thienopyridines
Thienopyridines are a vital class of heterocycles, with prominent members used as antiplatelet agents.[22] A common route to their synthesis involves the cyclization of a pyridine bearing a sulfur-containing side chain adjacent to the nitrile group.
Synthetic Strategy: A versatile approach is the Thorpe-Ziegler cyclization. This involves an initial S-alkylation of a thiolate with a suitable halo-ester, followed by a base-mediated intramolecular cyclization where the α-carbon of the ester attacks the nitrile group.
Caption: General workflow for Thienopyridine synthesis.
Experimental Protocol: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
This protocol is adapted from established methods for synthesizing thienopyridines from 2-chloropyridine-3-carbonitrile precursors, which can be accessed from this compound via halogen exchange or by starting with the corresponding thiol.
-
Intermediate Formation: To a solution of 3-mercaptopyridine-2-carbonitrile (1.0 mmol) in ethanol (15 mL), add potassium carbonate (1.5 mmol). Stir for 15 minutes. Add ethyl bromoacetate (1.1 mmol) dropwise and stir the mixture at room temperature for 3 hours.
-
Cyclization: To the above mixture, add a solution of sodium ethoxide in ethanol (2.0 mmol). Heat the reaction mixture to reflux for 4 hours. The cyclized product often precipitates upon cooling.
-
Work-up: Cool the reaction to room temperature and pour into 50 mL of ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the thienopyridine product.[23][24][25]
Synthesis of Furopyridines
Furopyridines are another important class of bicyclic heterocycles.[26] The synthesis often mirrors that of thienopyridines, proceeding through an O-alkylation followed by intramolecular cyclization.
Synthetic Strategy: Starting from 3-hydroxypyridine-2-carbonitrile (accessible from the iodo-precursor via Buchwald-Hartwig O-coupling or an SₙAr reaction), O-alkylation with an α-halo ketone or ester introduces the necessary side chain. Base-catalyzed intramolecular cyclization then furnishes the furan ring.
Experimental Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative
-
O-Alkylation: In a round-bottom flask, dissolve 3-hydroxypyridine-2-carbonitrile (1.0 mmol) in DMF (10 mL). Add potassium carbonate (1.5 mmol) and stir for 10 minutes. Add chloroacetone (1.1 mmol). Heat the mixture to 60 °C and stir for 5 hours.
-
Cyclization: Cool the mixture to room temperature and add potassium tert-butoxide (1.2 mmol) portion-wise. Stir at room temperature for an additional 2 hours.
-
Work-up: Pour the reaction mixture into 50 mL of ice water. Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the target furopyridine.[26]
Synthesis of Pyrrolopyridines (Azaindoles)
Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and are of significant interest in medicinal chemistry.[27] Various strategies exist, including palladium-catalyzed annulations of alkynes.
Synthetic Strategy: A powerful method is the Larock indole synthesis, adapted for azaindoles. A 3-aminopyridine-2-carbonitrile (prepared via Buchwald-Hartwig) can be coupled with an internal alkyne under palladium catalysis to construct the fused pyrrole ring.
Experimental Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative
-
Reagent Preparation: To a pressure tube, add 3-amino-2-iodopyridine (1.0 mmol) (Note: this protocol often starts with the 2-iodo-3-amino isomer, but similar principles apply), diphenylacetylene (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst and Solvent: Add Palladium(II) acetate (0.05 mmol) and 10 mL of anhydrous DMF.
-
Reaction: Seal the tube and heat to 120 °C for 24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the pyrrolopyridine product.
Conclusion
This compound is a preeminent starting material for the efficient and modular synthesis of a wide spectrum of novel heterocyclic compounds. Its dual reactive centers—the iodine and nitrile groups—allow for a logical and powerful synthetic design strategy: initial functionalization via robust palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization to build complex, fused ring systems. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore new chemical space in drug discovery, agrochemicals, and materials science, capitalizing on the proven value of the pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. 3-Iodopyridine 98 1120-90-7 [sigmaaldrich.com]
- 6. chempanda.com [chempanda.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. rsc.org [rsc.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. mdpi.com [mdpi.com]
Application Notes: 3-Iodopyridine-2-carbonitrile as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 3-Iodopyridine-2-carbonitrile
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone of drug design, present in a multitude of therapeutic agents.[1][2] this compound emerges as a particularly valuable building block due to its trifecta of reactive sites: the pyridine nitrogen, the C3-iodine, and the C2-nitrile. This unique arrangement offers chemists a versatile platform for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[3][4][5]
The iodine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl, heteroaryl, and alkynyl groups.[6] Simultaneously, the electron-withdrawing nature of the adjacent cyano group modulates the reactivity of the pyridine ring, influencing its susceptibility to nucleophilic attack and directing further functionalization.[7][8] The nitrile group itself can be hydrolyzed, reduced, or engaged in cycloaddition reactions to build further heterocyclic systems.[9][10] This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols for key transformations.
Synthesis of the Intermediate: A Reliable Pathway
A robust and scalable synthesis of this compound is paramount for its use in drug development. A common and effective strategy involves a multi-step sequence starting from more readily available precursors. One logical approach is the Sandmeyer reaction on 3-aminopyridine-2-carbonitrile.
Protocol 1: Synthesis of this compound
This protocol outlines the diazotization of 3-aminopyridine-2-carbonitrile followed by an in-situ iodination reaction.
Materials & Reagents:
-
3-Aminopyridine-2-carbonitrile
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Step-by-Step Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminopyridine-2-carbonitrile (1.0 equiv) in a mixture of water and concentrated HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically rapid.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 equiv) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Causality and Experimental Choices:
-
Low Temperature: The diazotization step is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
-
Potassium Iodide: KI serves as the iodide source. The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt in the Sandmeyer-type reaction.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is highly amenable to oxidative addition to a Pd(0) center, initiating the catalytic cycles of several powerful C-C and C-N bond-forming reactions.[11][12][13]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds between aryl halides and organoboron compounds.[13][14] For this compound, this reaction is instrumental in synthesizing pyridyl-aryl structures, which are prevalent in kinase inhibitors that target the ATP-binding site.[6][15]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[14]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Setup: To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene/water solvent mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 3-aryl-pyridine-2-carbonitrile.
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃ is a standard ligand; dppf can improve yields for challenging substrates. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[13] |
| Solvent | Toluene/H₂O, Dioxane, DME | Biphasic systems are common; anhydrous solvents can also be used. |
| Temperature | 80-110 °C | Provides thermal energy to drive the catalytic cycle efficiently. |
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[12][16] This reaction is invaluable for creating rigid linkers in drug molecules or for accessing precursors to other functional groups.
Reaction Principle: This reaction is co-catalyzed by palladium and copper(I).[12] The palladium complex undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination furnishes the alkynylated product.[16]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Reagent Addition: Add anhydrous THF followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C for 2-8 hours. The reaction is often rapid. Monitor by TLC.[17]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate and dilute the residue with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.
Workflow for Sonogashira Coupling
Caption: Streamlined workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[11][18][19] Using this compound, this reaction allows for the introduction of primary or secondary amines at the 3-position, creating key structural motifs found in many biologically active molecules.
Reaction Principle: The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product.[11][20] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for high efficiency.[20]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.
-
Catalyst Pre-formation (optional but recommended): In the same tube, add Pd₂(dba)₃ and the XPhos ligand, followed by the anhydrous solvent. Stir for 10 minutes to allow for catalyst activation.
-
Reagent Addition: Add the this compound and the amine coupling partner.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through Celite, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
Data Summary: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine.[11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential for reaction efficiency. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
-
Storage: Store in a cool, dry place away from light and strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a high-value intermediate for pharmaceutical research and development. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provides medicinal chemists with a reliable and versatile tool. The ability to strategically introduce a wide array of functional groups at the 3-position, while retaining the synthetically useful cyano group at the 2-position, allows for the efficient construction of complex, drug-like molecules. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage the unique synthetic potential of this powerful building block.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
The Alchemist's Guide to 3-Iodopyridine-2-carbonitrile: Advanced Protocols for Palladium-Catalyzed Cross-Coupling Reactions
For the modern researcher in medicinal chemistry and materials science, 3-iodopyridine-2-carbonitrile stands as a versatile and highly valuable building block. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the coordinating pyridine nitrogen, offer a rich playground for synthetic transformations. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this substrate, moving beyond mere procedural lists to explain the underlying principles and offer field-tested insights for robust and reproducible outcomes.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The specific substitution pattern of this compound, with a reactive iodine atom at the 3-position and a cyano group at the 2-position, makes it a particularly attractive precursor for the synthesis of complex molecular architectures. The iodine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The adjacent nitrile group can be further elaborated or can modulate the electronic properties of the resulting molecule, influencing its biological activity or material characteristics.
This application note will detail the experimental procedures for several key palladium-catalyzed reactions utilizing this compound, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Each section will provide a detailed protocol, a discussion of the reaction mechanism, and a summary of expected outcomes based on established literature.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[1][2] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium(0) active species.
The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Propylene carbonate (PC)
-
Water (0.5 M Na₂CO₃ solution)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.25 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add propylene carbonate (5 mL) and a 0.5 M aqueous solution of Na₂CO₃ (2 mL) via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylpyridine-2-carbonitrile | 93 |
| 2 | 4-Biphenylboronic acid | 3-(Biphenyl-4-yl)pyridine-2-carbonitrile | 85 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)pyridine-2-carbonitrile | 90 |
Yields are based on published data for similar iodopyridine substrates and may vary depending on the specific boronic acid used.[3]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials.[4][5] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the deprotonation of the terminal alkyne by a base to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.
Experimental Protocol
The following is a general procedure for the Sonogashira coupling of this compound.[7]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol) in DMF.
-
Add triethylamine (excess) to the mixture.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 65 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)pyridine-2-carbonitrile | 92 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)pyridine-2-carbonitrile | 88 |
| 3 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)pyridine-2-carbonitrile | 95 |
Yields are based on published data for similar iodopyridine substrates and may vary.[7]
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene.[8][9] This reaction is particularly useful for the synthesis of substituted alkenes.
Mechanistic Rationale
The Heck reaction mechanism involves a palladium(0)/palladium(II) catalytic cycle.
The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) species. The resulting palladium(II) complex then undergoes migratory insertion of the alkene (carbopalladation), followed by β-hydride elimination to afford the substituted alkene product and a palladium(II) hydride species. The active palladium(0) catalyst is regenerated by the action of a base.
Experimental Protocol
This is a general protocol for the Heck reaction of this compound with acrylates.[10]
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Acetonitrile (MeCN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol) and Pd(OAc)₂ (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add acetonitrile, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and transfer to a beaker containing 3 M HCl.
-
Collect the resulting solid by suction filtration and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Entry | Alkene | Product | Yield (%) |
| 1 | Ethyl acrylate | Ethyl (E)-3-(2-cyanopyridin-3-yl)acrylate | 85 |
| 2 | Styrene | (E)-3-(2-Styryl)pyridine-2-carbonitrile | 78 |
| 3 | n-Butyl acrylate | n-Butyl (E)-3-(2-cyanopyridin-3-yl)acrylate | 82 |
Yields are representative and based on general Heck reaction protocols.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[11][12] This reaction has become a staple in medicinal chemistry for the synthesis of arylamines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.
The reaction begins with the oxidative addition of the aryl iodide to a palladium(0) catalyst. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.
Experimental Protocol
The following is a general procedure for the Buchwald-Hartwig amination of this compound.[13]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-(Morpholino)pyridine-2-carbonitrile | 95 |
| 2 | Aniline | 3-(Phenylamino)pyridine-2-carbonitrile | 88 |
| 3 | Diethylamine | 3-(Diethylamino)pyridine-2-carbonitrile | 92 |
Yields are representative and based on general Buchwald-Hartwig amination protocols.
Troubleshooting and Key Considerations
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial for the success of these reactions. For challenging substrates, more sophisticated and sterically demanding phosphine ligands may be required.
-
Base and Solvent Effects: The nature of the base and solvent can significantly impact the reaction rate and yield. Optimization of these parameters is often necessary for a specific substrate combination.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Maintaining a strict inert atmosphere is essential to prevent catalyst deactivation.
-
Purity of Reagents: The use of pure and dry reagents and solvents is critical for reproducibility and high yields.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the construction of new carbon-carbon and carbon-nitrogen bonds. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can harness the full synthetic potential of this valuable substrate to advance their drug discovery and materials science programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. odinity.com [odinity.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. rsc.org [rsc.org]
The Strategic Application of 3-Iodopyridine-2-carbonitrile in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Privileged Scaffold of Substituted Pyridines
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding, coupled with its favorable pharmacokinetic profile, renders it a "privileged" structure in medicinal chemistry. The strategic functionalization of this core allows for the fine-tuning of a molecule's biological activity and properties. Among the vast array of substituted pyridines, 3-iodopyridine-2-carbonitrile has emerged as a particularly valuable and versatile building block. The presence of the cyano group, a potent electron-withdrawing group, and the reactive iodine atom at key positions on the pyridine ring, provides a powerful handle for medicinal chemists to construct complex molecular architectures and explore vast chemical spaces in the quest for novel therapeutics.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging this compound in medicinal chemistry programs. We will delve into the compound's reactivity, provide step-by-step protocols for key synthetic transformations, and showcase its utility in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Safety & Handling
A thorough understanding of a reagent's properties and safe handling procedures is paramount for successful and safe experimentation.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₃IN₂ | N/A |
| Molecular Weight | 230.01 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical for similar compounds |
| Melting Point | Not readily available; likely a solid at room temperature | Inferred from related structures |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dioxane) | Inferred from reactivity |
Safety and Handling Precautions
This compound, like many halogenated and cyano-containing organic compounds, should be handled with care in a well-ventilated chemical fume hood.[2][3][4][5] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[2][3]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][5]
The Synthetic Versatility of this compound
The true power of this compound lies in its strategic placement of functional groups, which allows for a diverse range of chemical transformations. The iodine atom at the 3-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[7][8] The cyano group at the 2-position, being a strong electron-withdrawing group, influences the reactivity of the pyridine ring and can also be further manipulated into other functional groups such as amides, carboxylic acids, or amines.
Key Reactions and Their Significance in Drug Discovery
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[9][10] In the context of this compound, it allows for the facile introduction of aryl and heteroaryl moieties, which are critical for modulating the pharmacological properties of drug candidates. This is particularly relevant in the design of kinase inhibitors, where these appended groups often interact with key residues in the ATP-binding pocket.[7]
-
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[8][11][12] This transformation is invaluable for introducing linear alkynyl linkers or terminal alkyne handles into a molecule, providing opportunities for further functionalization or for probing interactions within a biological target.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds, a ubiquitous linkage in pharmaceuticals.[13][14][15][16] Utilizing this compound in this reaction allows for the direct attachment of a wide variety of primary and secondary amines, including complex heterocyclic amines, which can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise stated.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are of high purity and appropriately degassed. Consider using a different palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd/C). Varying the base (e.g., Cs₂CO₃, K₃PO₄) or solvent system may also improve yields.[17]
-
Formation of Homocoupled Boronic Acid: Ensure a strict inert atmosphere is maintained throughout the reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture to remove oxygen. Increase the catalyst loading slightly.[8]
-
Formation of Homocoupled Alkyne (Glaser Product): Ensure the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents.[8]
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound.[13][14]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)
-
Xantphos or other suitable phosphine ligand (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOᵗBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C, with stirring, until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Poor Conversion: The choice of ligand is critical. For challenging couplings, consider more electron-rich and sterically hindered ligands.[13] Ensure the base is strong enough and anhydrous.
-
Side Reactions: Hydrodehalogenation can be a competing reaction. Optimizing the temperature and reaction time can help minimize this.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The pyridine-3-carbonitrile scaffold is a key pharmacophore in a number of kinase inhibitors.[18][19][20][21] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[22][23] The ability to readily diversify the this compound core through the cross-coupling reactions described above makes it an ideal starting point for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
For instance, the synthesis of novel pyrido[2,3-d]pyrimidine derivatives, which are known to exhibit potent kinase inhibitory activity, can be envisioned starting from this compound.[22][23] The cyano group can be a precursor to the pyrimidine ring formation, while the 3-position can be functionalized via Suzuki or Buchwald-Hartwig reactions to introduce moieties that target specific amino acid residues in the kinase active site.
Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: Retrosynthetic approach to kinase inhibitor scaffolds.
Conclusion
This compound represents a powerful and versatile building block for medicinal chemists. Its predictable reactivity in a range of robust cross-coupling reactions, coupled with the synthetic handles provided by the cyano and iodo groups, allows for the efficient and strategic construction of diverse molecular libraries. This guide has provided a foundational understanding of its properties, safe handling, and key synthetic protocols, with a particular emphasis on its application in the development of kinase inhibitors. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such well-defined and reactive scaffolds will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. msds.nipissingu.ca [msds.nipissingu.ca]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Iodopyridine 98 1120-90-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Iodopyridine-2-carbonitrile as a Versatile Synthon for Novel Agrochemicals
Introduction: The Strategic Importance of the Pyridine-2-Carbonitrile Scaffold in Agrochemical Design
The pyridine ring is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and its ability to interact with a wide range of biological targets.[1] When functionalized with a cyano group at the 2-position, the resulting pyridine-2-carbonitrile scaffold becomes a powerful building block for creating insecticides, fungicides, and herbicides.[2][3] The introduction of a halogen, particularly iodine, at the 3-position further enhances its utility, providing a reactive handle for sophisticated carbon-carbon bond-forming reactions. This application note provides an in-depth guide to the synthesis and application of 3-iodopyridine-2-carbonitrile as a key intermediate in the synthesis of next-generation agrochemicals. We will explore its synthesis, key coupling reactions, and provide detailed protocols for its use in constructing complex molecular architectures.
Synthesis of this compound: A Practical Laboratory Protocol
While a direct, one-step synthesis of this compound from a simple pyridine precursor is challenging, a reliable route can be adapted from established methods for the halogenation of functionalized pyridines. A plausible and efficient method involves the direct iodination of 2-cyanopyridine.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies for the synthesis of similar halopyridines.[4][5]
Materials:
-
2-Cyanopyridine
-
N-Iodosuccinimide (NIS)
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-cyanopyridine (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
Application in Agrochemical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the facile introduction of diverse aryl, heteroaryl, and alkynyl moieties, which are crucial for tuning the biological activity of the final agrochemical product.[6][7]
The Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8] In the context of agrochemical synthesis, this reaction can be used to couple this compound with various aryl or heteroaryl boronic acids or esters, leading to complex structures with potential fungicidal or herbicidal properties.[9][10]
Protocol 2: Suzuki-Miyaura Coupling of this compound with a Substituted Phenylboronic Acid
This protocol is a general procedure adapted from known Suzuki couplings of halopyridines.[11]
Materials:
-
This compound
-
Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add potassium carbonate (2.0 eq) followed by a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Typical Yield |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine-2-carbonitrile | 85-95% |
| 2 | Thiophene-3-boronic acid | 3-(Thiophen-3-yl)pyridine-2-carbonitrile | 80-90% |
| 3 | Pyrimidine-5-boronic acid | 3-(Pyrimidin-5-yl)pyridine-2-carbonitrile | 75-85% |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is instrumental in synthesizing agrochemicals where an alkynyl linker is a key structural feature, often found in potent insecticides.[12]
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This is a general procedure based on established Sonogashira coupling protocols.[13][14]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired alkynylpyridine.
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Typical Yield |
| 1 | Phenylacetylene | 3-(Phenylethynyl)pyridine-2-carbonitrile | 90-98% |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)pyridine-2-carbonitrile | 85-95% |
| 3 | 3,3-Dimethyl-1-butyne | 3-(3,3-Dimethylbut-1-yn-1-yl)pyridine-2-carbonitrile | 88-96% |
Diagram 2: Sonogashira Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core allows for a systematic exploration of the structure-activity relationship (SAR). For instance, in the development of insecticides, the nature of the substituent introduced at the 3-position via cross-coupling can significantly impact the compound's affinity for the target receptor, as well as its pharmacokinetic and pharmacodynamic properties.[15][16] Similarly, for fungicides and herbicides, the steric and electronic properties of the appended groups can be fine-tuned to optimize efficacy against specific pathogens or weeds while maintaining crop safety.[10][17]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its facile preparation and reactivity in palladium-catalyzed cross-coupling reactions provide a powerful platform for the generation of diverse molecular libraries. The protocols outlined in this application note offer a robust starting point for researchers and scientists in the agrochemical industry to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of next-generation crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijssst.info [ijssst.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed C-N Bond Formation Using 3-Iodopyridine-2-carbonitrile
Introduction: The Strategic Importance of the 2-Amino-3-cyanopyridine Scaffold
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of biologically active molecules.[1][2] Among these, the 2-amino-3-cyanopyridine scaffold has emerged as a privileged structure in drug discovery, demonstrating a wide spectrum of pharmacological activities, including antiviral, antibacterial, and kinase inhibitory properties.[3] The strategic placement of the amino and cyano groups on the pyridine ring provides a versatile platform for further molecular elaboration, making the development of efficient and robust methods for its synthesis a critical endeavor for medicinal chemists.
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 3-amino-substituted-2-cyanopyridines via metal-catalyzed cross-coupling reactions, with a specific focus on the versatile building block, 3-iodopyridine-2-carbonitrile. We will delve into the mechanistic underpinnings of both palladium- and copper-catalyzed amination reactions, offering field-proven insights to guide researchers in optimizing these powerful transformations.
Theoretical Framework: Palladium and Copper-Catalyzed C-N Coupling Reactions
The two most prominent methods for the formation of C(aryl)-N bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
First reported independently by Stephen Buchwald and John Hartwig in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[4][5] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with a primary or secondary amine.[6]
The catalytic cycle, illustrated below, is generally understood to proceed through three key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition into the aryl-iodide bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 3-aminopyridine-2-carbonitrile product and regenerating the active Pd(0) catalyst.[7]
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like electron-deficient halopyridines. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[8]
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for forming C-N bonds, traditionally requiring harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[9] However, modern advancements have led to the development of milder, catalytic versions of this reaction, often employing copper(I) salts and various ligands.[10][11]
The mechanism of the copper-catalyzed amination is still a subject of some debate but is generally believed to involve the formation of a copper(I)-amido species, which then reacts with the aryl halide.[12] For electron-deficient substrates like this compound, the Ullmann-type reaction can be a viable alternative to palladium-catalyzed methods.
Experimental Protocols
The following protocols are designed as robust starting points for the C-N coupling of this compound with a variety of amine nucleophiles. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst such as BrettPhos Pd G4[7]
-
Phosphine ligand (e.g., Xantphos, BrettPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Base and Amine: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and the amine (1.2 equiv.).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the this compound) via syringe.
-
Reaction: Place the reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 |
| Secondary Aliphatic | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu (1.5) | Toluene | 100 |
| Primary Aromatic | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 |
| Secondary Aromatic | BrettPhos Pd G4 (5) | - | K₃PO₄ (1.4) | t-BuOH | 100 |
digraph "Experimental_Workflow_Buchwald_Hartwig" { graph [fontname="Arial", rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="Reaction Setup:\n- this compound\n- Pd Catalyst & Ligand\n- Base & Amine"]; B[label="Inert Atmosphere:\nEvacuate & Backfill (3x)"]; C [label="Solvent Addition"]; D [label="Heating & Stirring"]; E [label="Reaction Monitoring (TLC/LC-MS)"]; F [label="Work-up:\n- Quench\n- Extraction"]; G [label="Purification:\nColumn Chromatography"]; H [label="Product Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 2: Copper-Catalyzed Ullmann-Type Amination
This protocol is often effective for the coupling of this compound with N-heterocycles and primary amines.
Materials:
-
This compound
-
Amine (e.g., imidazole, primary aliphatic amine)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often beneficial)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Reaction tube or flask
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a reaction tube or flask containing a magnetic stir bar, add this compound (1.0 equiv.), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%, if used), and the base (2.0 equiv.).
-
Addition of Amine and Solvent: Add the amine (1.5 equiv.) and the anhydrous solvent.
-
Inert Atmosphere: Seal the tube/flask and purge with an inert gas.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 100-140 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Recommended Starting Conditions for Ullmann-Type Amination
| Amine Type | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| N-Heterocycles | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 |
| Primary Aliphatic | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | DMF | 110 |
| Primary Aromatic | CuI (10) | None | K₂CO₃ (2.0) | DMF | 130 |
Troubleshooting and Scientific Insights
The C-N coupling of this compound can present challenges due to the electronic nature of the pyridine ring and potential coordination of the pyridine nitrogen to the metal catalyst.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by pyridine nitrogen- Insufficiently strong base- Impure reagents or solvent | - Use a pre-catalyst or ensure proper in-situ generation of the active catalyst.- Employ bulky, electron-rich ligands (e.g., BrettPhos, XPhos) to disfavor pyridine coordination.- Switch to a stronger base (e.g., NaOtBu, K₃PO₄).- Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Formation of Side Products | - Hydrodehalogenation (replacement of iodine with hydrogen)- Homocoupling of the amine or aryl halide | - Lower the reaction temperature.- Use a less sterically hindered ligand.- For Ullmann reactions, ensure an inert atmosphere to prevent oxidative homocoupling. |
| Difficulty in Product Purification | - Residual catalyst or ligand- Polar byproducts | - Use a palladium scavenger resin after the reaction.- Employ a different solvent system for chromatography or consider recrystallization. |
Conclusion
The metal-catalyzed C-N bond formation using this compound is a powerful strategy for accessing the medicinally important 2-amino-3-cyanopyridine scaffold. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions offer viable synthetic routes. Success in these transformations hinges on the careful selection of the catalyst system, base, and solvent, tailored to the specific amine coupling partner. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize these valuable compounds and accelerate their drug discovery efforts.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 12. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 3-Iodopyridine-2-carbonitrile
Introduction: The Strategic Importance of 3-Iodopyridine-2-carbonitrile in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive iodine atom at the 3-position and a versatile cyano group at the 2-position, offers a rich platform for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile group enhances the reactivity of the C-I bond towards palladium-catalyzed cross-coupling reactions, making it an ideal substrate for the rapid construction of diverse compound libraries. This guide provides detailed application notes and protocols for several one-pot synthesis strategies involving this compound, designed to streamline the synthesis of novel chemical entities for drug discovery programs.
The methodologies detailed herein are grounded in the principles of step- and atom-economy, aiming to reduce synthetic steps, minimize waste, and improve overall efficiency. We will explore sequential palladium-catalyzed cross-coupling reactions and tandem reaction sequences that leverage the inherent reactivity of this versatile substrate.
Section 1: Sequential One-Pot Suzuki-Miyaura and Buchwald-Hartwig Amination
This one-pot strategy enables the sequential introduction of an aryl or heteroaryl group at the 3-position, followed by the amination of a pre-installed group or a subsequent reaction at another position. For the purpose of this protocol, we will focus on the initial Suzuki-Miyaura coupling at the C-I bond. A subsequent reaction could be envisioned if another reactive site were present on the pyridine ring.
Causality Behind Experimental Choices
The success of a one-pot sequential cross-coupling reaction hinges on the careful selection of catalysts, ligands, bases, and solvents to ensure compatibility between the two distinct catalytic cycles. The Suzuki-Miyaura reaction is typically performed first due to the relatively mild conditions required. The choice of a palladium catalyst and ligand system is critical; it must remain active for the subsequent Buchwald-Hartwig amination. Sterically hindered phosphine ligands are often employed as they promote the reductive elimination step in both catalytic cycles and prevent catalyst deactivation.[1] The base used in the Suzuki coupling must be sufficiently strong to activate the boronic acid but not so harsh as to interfere with the subsequent amination step. Cesium fluoride is an excellent choice as it is effective in the Suzuki coupling and its consumption in the first step can prevent interference with the Buchwald-Hartwig reaction.[1]
Experimental Workflow: Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination
Caption: Workflow for sequential Suzuki-Miyaura and Buchwald-Hartwig amination.
Detailed Protocol: One-Pot Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for sequential cross-coupling reactions on halo-heterocycles.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyridine-2-carbonitrile.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A robust catalyst system for Suzuki couplings of heteroaryl halides. |
| Base | Cs₂CO₃ | An effective base for Suzuki couplings that is compatible with many functional groups. |
| Solvent | 1,4-Dioxane | A high-boiling aprotic solvent suitable for palladium-catalyzed reactions. |
| Temperature | 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Equivalents | 1.1 equiv of boronic acid | A slight excess ensures complete consumption of the starting material. |
Section 2: Tandem Sonogashira Coupling and Cyclization
This one-pot strategy involves the initial Sonogashira coupling of this compound with a terminal alkyne, followed by an in-situ cyclization to form fused heterocyclic systems such as thieno[2,3-b]pyridines or furo[2,3-b]pyridines.
Causality Behind Experimental Choices
The Sonogashira reaction is a powerful method for forming C-C bonds between sp² and sp hybridized carbons.[3] The choice of a copper co-catalyst is common, although copper-free conditions have been developed. For a subsequent cyclization, the reaction conditions must be tailored to promote the desired ring-closing event. The choice of the terminal alkyne is critical as it will contain the nucleophile for the cyclization. For example, using an alkyne with a terminal hydroxyl group can lead to the formation of furo[2,3-b]pyridines, while an alkyne with a terminal thiol can yield thieno[2,3-b]pyridines. The base used not only facilitates the Sonogashira coupling but can also promote the subsequent cyclization.
Experimental Workflow: Tandem Sonogashira Coupling and Cyclization
Caption: Workflow for tandem Sonogashira coupling and cyclization.
Detailed Protocol: One-Pot Synthesis of 3-Amino-2-arylthieno[2,3-b]pyridine-2-carbonitriles
This protocol is conceptualized based on established methods for the synthesis of thieno[2,3-b]pyridines.[4][5]
Materials:
-
This compound
-
Arylacetylene (1.2 equiv)
-
Palladium(II) chloride (PdCl₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Elemental sulfur (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv) and the arylacetylene (1.2 equiv) in anhydrous DMF.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Catalyst Addition: Add PdCl₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.03 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Base and Sulfur Addition: Add triethylamine (3.0 equiv) and elemental sulfur (1.5 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-b]pyridine product.
| Parameter | Condition | Rationale |
| Catalyst System | PdCl₂/PPh₃/CuI | A classic and effective catalyst system for Sonogashira couplings. |
| Base | Triethylamine | Acts as both a base and a solvent in some cases, facilitating both coupling and cyclization. |
| Sulfur Source | Elemental Sulfur | A readily available and effective sulfur source for the synthesis of thiophenes. |
| Solvent | DMF | A polar aprotic solvent that is well-suited for this type of reaction. |
| Temperature | 80-90 °C | A moderate temperature that promotes both the coupling and the subsequent cyclization. |
Section 3: Multi-Component Reaction (MCR) for the Synthesis of Highly Substituted Dihydropyridines
Multi-component reactions are powerful one-pot processes that combine three or more starting materials to form a complex product in a single step.[6] The Hantzsch dihydropyridine synthesis is a classic example of an MCR. While this compound itself is not a typical Hantzsch substrate, its derivatives or related building blocks can be employed in MCRs to generate highly functionalized pyridine scaffolds.
Causality Behind Experimental Choices
The efficiency of an MCR is highly dependent on the choice of catalyst and reaction conditions. For the synthesis of dihydropyridines, a mild acid or base catalyst is often employed to promote the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps.[6] The choice of solvent can also significantly influence the reaction rate and yield. In some cases, solvent-free conditions or the use of green solvents like ethanol can be employed.
Conceptual Protocol: MCR for Dihydropyridine Synthesis
A hypothetical MCR involving a derivative of this compound could proceed as follows:
Reactants:
-
An aldehyde
-
A β-ketoester (e.g., ethyl acetoacetate)
-
A derivative of this compound containing an active methylene group.
-
Ammonium acetate (as the nitrogen source)
Procedure:
-
Mixing: In a round-bottom flask, combine the aldehyde (1.0 equiv), β-ketoester (1.0 equiv), the pyridine derivative (1.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., ceric ammonium nitrate).[7]
-
Reaction: Reflux the mixture with stirring for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction, and the product may precipitate. Collect the solid by filtration and recrystallize to obtain the pure dihydropyridine.
| Parameter | Condition | Rationale |
| Catalyst | Ceric Ammonium Nitrate | An efficient and environmentally friendly catalyst for Hantzsch-type reactions.[7] |
| Nitrogen Source | Ammonium Acetate | A common and inexpensive source of ammonia for the pyridine ring formation. |
| Solvent | Ethanol | A green and effective solvent for this type of condensation reaction. |
| Temperature | Reflux | Provides the necessary energy to drive the multiple reaction steps to completion. |
References
- 1. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 7. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Iodopyridine-2-carbonitrile
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 3-Iodopyridine-2-carbonitrile. We provide in-depth troubleshooting, field-proven protocols, and expert insights to address common challenges encountered during the purification of this important heterocyclic building block.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in pharmaceutical and materials science research.[1] The presence of both an electron-withdrawing nitrile group and a bulky, reactive iodine atom on the pyridine ring creates a unique chemical entity that is both useful and challenging to handle.[2] Achieving high purity is critical, as residual starting materials, catalysts, or side-products can interfere with subsequent reactions, leading to low yields and complex downstream purification steps. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Part 1: Initial Assessment & Purification Strategy
Before beginning any purification, a preliminary assessment of the crude material is essential. This allows for the selection of the most efficient and effective purification strategy.
FAQ: Initial Crude Product Analysis
Question: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile is highly dependent on the synthetic route employed. Common methods for synthesizing substituted pyridine nitriles include cyanation of a corresponding halo-pyridine or a Sandmeyer-type reaction from an amino-pyridine.
-
Unreacted Starting Materials: This could include the precursor compound, such as 2-chloro-3-iodopyridine, 2,3-dihalopyridine, or 3-iodo-2-aminopyridine.
-
Catalyst Residues: If a metal-catalyzed cyanation was performed (e.g., using CuI), residual copper salts may be present.[3] These are often colored and can interfere with subsequent steps.
-
Side-Products:
-
Hydrolysis: The nitrile group can be sensitive to harsh acidic or basic conditions, potentially hydrolyzing to the corresponding amide or carboxylic acid, especially during aqueous work-up.[4]
-
Deiodination: Loss of the iodine atom to yield 2-pyridinecarbonitrile is a possible side reaction.
-
Isomers: Depending on the synthetic strategy, formation of positional isomers may occur.[5]
-
Question: What is the best way to quickly assess the purity of my crude product?
Answer: A combination of two simple techniques is highly effective:
-
Thin-Layer Chromatography (TLC): TLC is invaluable for visualizing the number of components in your crude mixture. Test various solvent systems (e.g., gradients of Hexane/Ethyl Acetate) to achieve good separation. The presence of multiple spots indicates significant impurities.
-
¹H NMR Spectroscopy: A proton NMR of the crude material provides a more quantitative picture. Integrating the peaks corresponding to your product versus those of identifiable impurities can give a reasonable estimate of purity. It can also confirm the presence of residual solvents.
Workflow: Selecting Your Purification Method
The choice of purification method is dictated by the purity level of the crude material and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Purification method selection workflow.
Part 2: Purification Methodologies & Troubleshooting
This section provides detailed protocols and solutions to common problems for the principal purification techniques.
A. Recrystallization
Recrystallization is the most efficient method for purifying solids that are already relatively pure (>90%) and crystalline. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[6]
Question: When is recrystallization the right choice?
Answer: Opt for recrystallization when your crude material is a solid and TLC/NMR analysis shows one major product spot/set of peaks with only minor impurities. If the crude product is an oil or contains many impurities with similar polarity to your product, column chromatography is a better choice.
Question: What solvents should I screen for recrystallizing this compound?
Answer: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] For substituted iodopyridines, mixed solvent systems are often effective.[8] A systematic screening is recommended.
| Solvent/System | Class | Rationale & Comments |
| Isopropanol/Water | Protic/Polar | A good starting point. Dissolve in minimal hot isopropanol, then add hot water dropwise until turbidity persists. |
| Ethanol/Water | Protic/Polar | Similar to isopropanol/water, offers slightly different solubility characteristics.[8] |
| Toluene | Aromatic | Good for compounds with aromatic character. Can sometimes lead to very well-defined crystals.[8] |
| Ethyl Acetate/Hexane | Ester/Alkane | A versatile, medium-polarity system. Dissolve in minimal hot ethyl acetate, then add hot hexane.[8] |
| Dichloromethane/Hexane | Halogenated/Alkane | Useful for more polar compounds, but ensure slow evaporation due to the volatility of DCM. |
Troubleshooting Recrystallization
Question: My compound "oiled out" as a liquid instead of forming crystals upon cooling. What went wrong?
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Causality: The solubility of the compound decreased so rapidly upon cooling that it crashed out of solution as a liquid globule instead of forming an ordered crystal lattice.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute. Allow the solution to cool much more slowly. Insulating the flask with glass wool can promote slow cooling and better crystal formation.
Question: The solution is cold, but no crystals have formed. What can I do?
Answer: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Solution 1: Seeding. Add a tiny crystal of pure this compound (if you have it) to the cold solution. This "seed crystal" provides a template for further crystallization.[7]
-
Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.[7]
-
Solution 3: Concentration. If the solution is too dilute, evaporate some of the solvent under a gentle stream of nitrogen and attempt to cool again.
B. Flash Column Chromatography
This is the workhorse technique for purifying complex mixtures, oily samples, or when recrystallization fails. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9]
Question: My crude product is a dark, oily mixture with multiple spots on TLC. How do I approach purification by column chromatography?
Answer: A systematic approach is key.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will move your product spot to an Rf (retention factor) of ~0.3, with good separation from impurity spots. A mixture of Hexane and Ethyl Acetate is a common starting point for compounds of this type.[8][9]
-
Loading: For best results, use "dry loading." Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder of your crude product adsorbed onto the silica. This is then carefully added to the top of your packed column.
-
Elution: Start with a low-polarity eluent (e.g., 95:5 Hexane/EtOAc) and gradually increase the polarity (gradient elution). This will elute non-polar impurities first, followed by your product, and finally, highly polar impurities will remain on the column.
Troubleshooting Column Chromatography
Question: My compound is streaking badly on the column, leading to poor separation. Why?
Answer: Streaking is often caused by the interaction of the basic pyridine nitrogen with the slightly acidic silica gel.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the pyridine, causing it to bind strongly and elute slowly and unevenly.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine to the eluent mixture will neutralize the acidic sites on the silica and lead to sharp, well-defined bands.
Question: I can't get good separation between my product and a key impurity. What can I adjust?
Answer:
-
Change Eluent System: If Hexane/EtOAc doesn't work, try a different solvent system with different selectivity. For example, substituting Ethyl Acetate with Dichloromethane or Diethyl Ether can alter the elution order.
-
Use a Finer Silica: Switching from standard silica gel (40-63 µm) to a smaller particle size (25-40 µm) can increase the resolution, although it will also increase the backpressure.
-
Isocratic vs. Gradient: If the impurity is very close to your product, a very slow, shallow gradient or even an isocratic (constant solvent composition) elution around the optimal Rf may provide the necessary resolution.
Detailed Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column as a slurry in the initial, low-polarity eluent (e.g., 95% Hexane / 5% Ethyl Acetate).
-
Prepare the Sample (Dry Loading): Dissolve the crude this compound in a minimal volume of dichloromethane. Add silica gel (approx. 2-3 times the mass of your crude product) and mix to form a slurry. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin layer of sand on top to protect the sample layer during eluent addition.
-
Elute and Collect: Begin elution with the low-polarity solvent. Collect fractions and monitor their contents by TLC. Gradually increase the eluent polarity (e.g., move from 5% EtOAc to 10%, then 15%) to elute your product.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
Part 3: Safety & Handling
Question: What are the main safety hazards I should be aware of?
Answer: this compound and related halogenated pyridines should be handled with care.
-
Compound Hazards: Iodopyridines are generally classified as irritants, causing skin, eye, and respiratory irritation.[10][11] The toxicological properties are often not fully investigated.[10] Nitrile-containing compounds can also be toxic.[12]
-
Handling: Always handle the solid and its solutions in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[13]
-
Solvent Hazards: The organic solvents used in purification (Hexane, Ethyl Acetate, Dichloromethane) are flammable and/or volatile. Avoid open flames and ensure proper ventilation.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sodiumiodide.net [sodiumiodide.net]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Identifying common side products in 3-Iodopyridine-2-carbonitrile reactions
Technical Support Center: 3-Iodopyridine-2-carbonitrile Reactions
Introduction: this compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science, prized for its utility in forming carbon-carbon and carbon-nitrogen bonds via transition-metal-catalyzed cross-coupling reactions. However, its unique electronic properties—an electron-deficient pyridine ring further activated by an adjacent nitrile group—can give rise to specific and often recurring side products. This guide provides expert insights into identifying, understanding, and mitigating these common experimental issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may observe during your experiments. Each answer delves into the mechanistic cause and provides actionable strategies for optimization.
Q1: I am observing a significant amount of a byproduct with the mass of my starting material minus iodine (i.e., Pyridine-2-carbonitrile). What is happening and how can I prevent it?
A1: You are observing hydrodehalogenation (or simply, dehalogenation), one of the most common side reactions in palladium-catalyzed cross-couplings.[1] This process replaces the iodo group with a hydrogen atom, terminating the catalytic cycle for your desired product.
-
Causality (The "Why"): Dehalogenation occurs when a hydride species is transferred to the palladium catalyst. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-I complex is intended to proceed to transmetalation (in Suzuki reactions) or other coupling steps. However, if a hydride source is available, a competing pathway can occur: the Ar-Pd(II)-I complex can acquire a hydride ligand. Subsequent reductive elimination of Ar-H (Pyridine-2-carbonitrile) regenerates a Pd(0)-like species, but your starting material has been consumed unproductively.[1][2]
-
Primary Hydride Sources:
-
Solvents: Alcoholic solvents (e.g., methanol, ethanol) can undergo β-hydride elimination or oxidation at the palladium center to generate palladium-hydride species.[1]
-
Bases: Amine bases (e.g., triethylamine) can also be a source of hydrides.[2] In some cases, even hydroxide from common inorganic bases in the presence of other reagents can lead to hydride formation.
-
Water: Water can serve as a hydrogen source in some undesired pathways.[3]
-
-
Troubleshooting Strategies:
-
Solvent Selection: Switch from alcoholic solvents to aprotic solvents like 1,4-dioxane, THF, DMF, or toluene.
-
Base Selection: If dehalogenation is severe, consider changing your base. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective. If using an amine base, ensure it is high purity and consider if a non-coordinating inorganic base is a better option.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the product, outcompeting the dehalogenation pathway.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction, though it may also slow the desired coupling.
-
Q2: In my Sonogashira reaction, my primary byproduct is a dimer of my alkyne coupling partner. Why does this form and how can I minimize it?
A2: This byproduct is the result of alkyne homocoupling, often referred to as Glaser or Hay coupling.[4] It is a well-known issue in traditional Sonogashira reactions, consuming your alkyne nucleophile and reducing the yield of the desired heteroaryl-alkyne product.
-
Causality (The "Why"): The primary cause of alkyne homocoupling is the presence of molecular oxygen in the reaction.[4] The copper(I) co-catalyst, which is essential for activating the alkyne, can be oxidized by O₂. This oxidized copper species then facilitates the oxidative dimerization of two terminal alkyne molecules to form a symmetric diyne.[4][5]
-
Contributing Factors:
-
High concentrations of the copper catalyst can accelerate this side reaction.[4]
-
Inefficient oxidative addition or slow transmetalation in the palladium cycle can allow the copper-catalyzed homocoupling to become a more dominant pathway.
-
-
Troubleshooting Strategies:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed before use. Techniques like freeze-pump-thaw cycles are highly effective.
-
Minimize Copper Catalyst: Use the lowest effective loading of the copper(I) source (e.g., CuI), typically 1-5 mol%.
-
Consider "Copper-Free" Protocols: Numerous copper-free Sonogashira protocols have been developed precisely to avoid the homocoupling issue. These often rely on specific ligands or the use of an amine base that can fulfill the role of the copper catalyst.[5][6]
-
Control Reagent Addition: In some cases, slow addition of the alkyne can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Q3: My reaction worked, but my final product's NMR and mass spec show a carboxylic acid or amide instead of the -CN group. What caused this hydrolysis?
A3: The nitrile group (-C≡N) on your pyridine ring has been hydrolyzed. This is a common transformation but is often an undesired side reaction under cross-coupling conditions.
-
Causality (The "Why"): Nitrile hydrolysis proceeds in two stages: first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH). This reaction can be catalyzed by either acid or, more relevant to cross-coupling, base.[7][8] Many palladium-catalyzed reactions, particularly Suzuki couplings, employ strong aqueous bases (e.g., Na₂CO₃, K₂CO₃, NaOH) and are often heated.[2] This combination of heat and aqueous base is sufficient to hydrolyze the nitrile group, especially during prolonged reaction times.[7]
-
Troubleshooting Strategies:
-
Use Milder or Anhydrous Bases: If possible, switch to a non-hydroxide, non-aqueous base system. For example, potassium fluoride (KF) or cesium fluoride (CsF) can be effective in Suzuki reactions under nearly anhydrous conditions.
-
Minimize Water: Reduce the amount of water in the reaction or switch to a completely anhydrous solvent system if your coupling partner (e.g., boronic ester instead of boronic acid) allows.
-
Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid over-exposure to harsh conditions. Lowering the temperature, if the reaction still proceeds at a reasonable rate, can also significantly reduce the rate of hydrolysis.
-
Summary of Common Side Products
| Side Product | Structure | Common Reaction Type(s) | Likely Cause(s) | Key Prevention Strategy |
| Dehalogenation Product | Pyridine-2-carbonitrile | Suzuki, Sonogashira, Buchwald-Hartwig | Hydride sources (alcoholic solvents, amine bases, water) reacting with the Pd(II) intermediate.[1][2] | Use aprotic solvents (THF, Dioxane) and consider non-hydridic bases (K₃PO₄, Cs₂CO₃). |
| Alkyne Homocoupling | R-C≡C-C≡C-R | Sonogashira | Oxygen in the reaction mixture promoting Cu-catalyzed dimerization of the alkyne.[4][5] | Ensure rigorous inert atmosphere and degassed solvents; consider copper-free protocols. |
| Nitrile Hydrolysis Product | 3-Iodopyridine-2-carboxamide or 3-Iodopyridine-2-carboxylic acid | Any reaction using aqueous base and heat | Basic conditions (e.g., aq. K₂CO₃) and elevated temperatures causing hydrolysis of the nitrile.[9][7] | Use milder/anhydrous bases (KF), minimize water, and reduce reaction time/temperature. |
| Aryl Homocoupling | Biphenyl-dicarbonitrile derivative | Suzuki | Side reactions of the boronic acid or aryl halide, sometimes promoted by excess Pd(II) species.[2] | Ensure proper catalyst pre-activation to Pd(0); use correct stoichiometry. |
Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Side Products
This protocol for coupling this compound with a generic Arylboronic Acid is designed to mitigate the common side reactions discussed above.
Objective: Synthesize 3-Arylpyridine-2-carbonitrile while minimizing dehalogenation and nitrile hydrolysis.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely ground and dried
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₂CO₃ (2.0 eq) to a dry Schlenk flask containing a magnetic stir bar.
-
Expert Insight: Using a 1.2-fold excess of the boronic acid helps drive the reaction to completion. Finely grinding the base increases its surface area and reactivity.
-
-
Inerting the System: Seal the flask, and evacuate and backfill with inert gas (Argon is preferred) for three cycles. This step is critical to remove oxygen, which can degrade the catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%). Then, add the degassed, anhydrous 1,4-dioxane via cannula or syringe.
-
Expert Insight: Adding the catalyst and solvent last under inert gas ensures the catalyst is not exposed to air. 1,4-Dioxane is chosen as it is aprotic, minimizing dehalogenation.[1]
-
-
Degassing (Optional but Recommended): For maximum oxygen removal, sparge the resulting slurry with Argon gas for 10-15 minutes while stirring.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Expert Insight: This temperature is a good starting point. Higher temperatures may increase the rate but also risk nitrile hydrolysis.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the this compound starting material.
-
Expert Insight: Do not let the reaction run unnecessarily long after completion. Prompt work-up is key to preventing hydrolysis.[7]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates the desired catalytic cycle for a Suzuki coupling and the competing off-cycle pathway that leads to the dehalogenation side product.
Caption: Suzuki catalytic cycle (blue, yellow, green) and the competing dehalogenation pathway (red).
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Column Chromatography of 3-Iodopyridine-2-carbonitrile Derivatives
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 3-iodopyridine-2-carbonitrile derivatives. These compounds, while valuable synthons, present unique purification hurdles due to the basicity of the pyridine nitrogen and the potential lability of the carbon-iodine bond. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative streaking or tailing badly on a silica gel column?
This is the most common issue encountered. Peak tailing is primarily caused by strong, non-ideal interactions between the basic nitrogen atom of your pyridine ring and acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction creates a secondary retention mechanism, causing a portion of your compound to lag behind the main band, resulting in a tailed peak.[1]
Q2: My compound appears yellow/brown after chromatography, and the recovery is low. What's happening?
This suggests your compound may be decomposing on the column.[3] The acidic nature of silica gel can potentially lead to the degradation of sensitive molecules, including some halogenated compounds.[2] It is crucial to first test the stability of your compound on silica before committing your entire batch to a column.
Q3: What is a good starting solvent system for my compound on a silica gel column?
For pyridine derivatives, a gradient of hexane and ethyl acetate is a common and effective starting point.[4][5] Begin with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).[4] Your ideal starting condition should place the target compound at an Rf of approximately 0.2-0.35 on your analytical TLC plate.
Q4: How can I improve the separation between my target compound and a closely eluting impurity?
To improve resolution, you must alter the selectivity of your chromatographic system. This can be achieved in several ways:
-
Modify the Mobile Phase: Subtly changing the solvent system can have a significant impact. For instance, switching from ethyl acetate to a solvent with different properties, like dichloromethane or an ether, can change the interaction dynamics.
-
Use Additives: As discussed for peak tailing, adding a small amount of triethylamine (TEA) can deactivate the silica and may improve the separation profile.
-
Change the Stationary Phase: If mobile phase optimization fails, switching to a stationary phase with a different retention mechanism (e.g., alumina, or a bonded phase like cyano or diol) is the most powerful way to alter selectivity.[1]
Troubleshooting Guide: From Problem to Protocol
This section provides a deeper dive into specific problems, explaining the cause and providing detailed protocols for resolution.
Problem 1: Severe Peak Tailing and Poor Recovery
Why it happens: The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond with surface silanols. In highly acidic regions of the silica, the nitrogen can even become protonated, leading to strong ionic interactions that cause the compound to stick irreversibly to the stationary phase.
Solution A: Deactivate the Stationary Phase with a Basic Additive
By adding a small amount of a competing base to your mobile phase, you can effectively "cap" the acidic silanol sites, preventing them from interacting with your compound.[1][2] Triethylamine (TEA) is the most common choice.
Step-by-Step Protocol: Using a TEA-Modified Mobile Phase
-
Preparation: Prepare your chosen mobile phase (e.g., Hexane/Ethyl Acetate).
-
Addition of TEA: To this mixture, add triethylamine to a final concentration of 0.1-1% by volume.[2] For example, to 500 mL of eluent, add 0.5 mL of TEA.
-
Column Equilibration: When running the column, ensure you pre-equilibrate the packed silica gel with the TEA-containing mobile phase before loading your sample. This ensures the entire stationary phase is neutralized.
-
Elution: Run the chromatography as usual. The fractions will contain TEA, which is volatile and can typically be removed under high vacuum during solvent evaporation.
Solution B: Switch to an Alternative Stationary Phase
If your compound is highly sensitive or if TEA interferes with subsequent steps, changing the stationary phase is the best option.
-
Neutral Alumina: Alumina is a basic stationary phase and is an excellent alternative for purifying basic compounds like pyridines.[3] It eliminates the problematic acidic silanol interactions.
-
Deactivated Silica Gel: You can purchase commercially prepared deactivated (end-capped) silica gel, or prepare it yourself by treating standard silica with a silylating agent, although this is less common in a standard purification lab.
Problem 2: On-Column Decomposition of the Target Compound
Why it happens: this compound derivatives can be sensitive to acid. The Lewis acidic sites on silica gel can catalyze decomposition, potentially leading to de-iodination or other side reactions.
Solution: Pre-Screen for Stability and Choose the Right System
Never run a column without first confirming your compound is stable on the chosen stationary phase. A simple TLC test can save your entire batch of material.[3]
Step-by-Step Protocol: 2D TLC for Stability Assessment
-
Spotting: Take a TLC plate (silica gel) and spot your crude sample mixture in the bottom-left corner.[1]
-
First Development: Develop the plate in a suitable solvent system.[1]
-
Drying and Rotation: Remove the plate, dry it completely with a heat gun or in air, and then rotate it 90 degrees counter-clockwise so the separated spots from the first run are now on the new baseline.[1]
-
Second Development: Develop the plate again in the exact same solvent system.[1]
-
Analysis:
-
Stable Compound: If your compound is stable, all spots will lie on the diagonal of the plate.
-
Unstable Compound: If your compound is decomposing on the silica, you will see new spots appearing "off-diagonal" from the main compound spot. This is a clear indication that you should not use standard silica gel for your purification.[3]
-
If instability is detected, immediately switch to a more inert stationary phase like neutral alumina or Florisil.[3]
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting common purification issues.
References
Technical Support Center: Cross-Coupling Reactions of 3-Iodopyridine-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing homocoupling side reactions during palladium-catalyzed cross-coupling of 3-iodopyridine-2-carbonitrile. The unique electronic and steric properties of this substrate—namely, the electron-withdrawing nitrile group and the coordinating pyridine nitrogen—present specific challenges that this guide will address.
Understanding the Homocoupling Challenge
Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling, leading to the dimerization of the coupling partners. In the context of this compound, this can manifest as the formation of 2,2'-dicyano-3,3'-bipyridine (from the halide) or the dimer of the organometallic reagent (e.g., biaryls from boronic acids). Understanding the root causes is the first step toward effective mitigation.
Homocoupling can arise from several mechanistic pathways:
-
Oxidative Coupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the oxidative homocoupling of organometallic reagents, particularly boronic acids.[1][2]
-
Reductive Processes: Two molecules of the organometallic reagent can transmetalate onto a Pd(II) center, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[2][3]
-
Radical Mechanisms: In some cases, particularly with organotin reagents, radical pathways can lead to homocoupling.[4]
The following sections provide detailed troubleshooting guides for Suzuki-Miyaura, Stille, and Sonogashira couplings involving this compound.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, the homocoupling of the boronic acid partner is a frequent and frustrating side reaction.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of the boronic acid homocoupling product (R-R) in my reaction with this compound. What is the primary cause?
A1: The most common culprit for boronic acid homocoupling is the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][5] The electron-deficient nature of the this compound substrate makes the oxidative addition step relatively fast, but if other steps in the catalytic cycle are slow, the opportunity for side reactions increases.
Q2: How can I effectively minimize oxygen in my reaction setup?
A2: Rigorous exclusion of oxygen is critical.[1][2]
-
Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by subjecting the solvent to several "freeze-pump-thaw" cycles.
-
Inert Atmosphere: The reaction should be assembled and run under a positive pressure of a high-purity inert gas. Use Schlenk techniques or a glovebox for the best results.
-
Reagent Purity: Ensure all reagents are of high purity and handled under an inert atmosphere.
Q3: Can my choice of palladium source influence the extent of homocoupling?
A3: Yes. Using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[1] Pd(II) precatalysts require a reduction step to enter the catalytic cycle, and this reduction can sometimes be promoted by the homocoupling of the boronic acid.[5]
Q4: What is the role of the ligand in preventing homocoupling?
A4: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)₃) families are often effective.[6][7] Bulky ligands promote the reductive elimination step, which is the desired product-forming step, potentially outcompeting the pathways leading to homocoupling.[5][6] They also tend to form monoligated palladium species that are highly reactive in oxidative addition.[8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strongly electron-donating and sterically bulky, which can help stabilize the active Pd(0) catalyst and promote the desired cross-coupling pathway.[9]
Q5: How do reaction parameters like base, solvent, and temperature affect homocoupling?
A5: Optimizing these parameters is key.
-
Base Selection: The choice of base is critical. A base that is too strong or too weak can lead to side reactions. For pyridine substrates, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[9][10] The base's role is not just to facilitate transmetalation but also to maintain the overall reaction kinetics.[9][11]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane, THF, or toluene are commonly used.[9] The solubility of the base and the boronic acid salt is important for efficient transmetalation.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a different activation energy than the desired cross-coupling.[1] However, the reaction must still proceed at a reasonable rate.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the boronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the flask, and evacuate and backfill with high-purity argon (repeat this cycle three times).
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Troubleshooting Guide 2: Stille Coupling
The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents. However, it is not without its own challenges, including homocoupling of the stannane.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction is producing a significant amount of the R-Sn-Sn-R homocoupled byproduct. What's causing this?
A1: Homocoupling in Stille reactions is a major side reaction and can occur through two primary mechanisms.[4][12] First, a Pd(II) species can react with two equivalents of the organostannane, followed by reductive elimination.[4] Second, the Pd(0) catalyst can participate in a radical process that leads to the dimerized product.[4] The toxicity of tin reagents makes minimizing this side reaction particularly important for purification.[13]
Q2: How does the choice of ligand impact stannane homocoupling?
A2: As with Suzuki coupling, the ligand is critical. Electron-rich, sterically hindered phosphine ligands (e.g., P(t-Bu)₃, P(o-tol)₃) are known to accelerate the desired cross-coupling cycle.[14] This acceleration can help the productive pathway outcompete the side reactions leading to homocoupling. The use of ligands helps to prevent the formation of palladium black, which can also promote side reactions.
Q3: Are there any additives that can suppress homocoupling in Stille reactions?
A3: Yes, several additives have been shown to be effective.
-
Copper(I) Salts: The addition of catalytic amounts of Cu(I) salts (e.g., CuI) can significantly accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[14] By speeding up this step, the lifetime of intermediates that could lead to side reactions is reduced.
-
Chloride Sources: Lithium chloride (LiCl) is a common additive. It is believed to facilitate the transmetalation step by forming a more reactive organostannane species or by preventing catalyst inhibition.[12][13]
Q4: Can the structure of the organostannane reagent itself affect the rate of homocoupling?
A4: Absolutely. The Stille reaction typically uses organostannanes of the type R-Sn(R')₃, where R is the group to be transferred and R' are "non-transferable" groups. The relative transfer rate of different groups is approximately: alkynyl > vinyl > aryl > allyl ~ benzyl > alkyl. Using tributyltin or trimethyltin reagents, where the alkyl groups are non-transferable, is standard practice to avoid unwanted coupling products.
Troubleshooting Workflow: Stille Coupling
Caption: Troubleshooting workflow for Stille coupling.
Optimized Protocol for Stille Coupling
-
To a dry Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Add any solid additives, such as LiCl (3.0 equiv.).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.[15]
-
Heat the reaction mixture (e.g., 90-110 °C) with stirring for 12-16 hours, monitoring by TLC or LC-MS.[15]
Troubleshooting Guide 3: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds. A major side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[16][17]
Frequently Asked Questions (FAQs)
Q1: I'm getting a lot of the alkyne dimer (Glaser product) in my Sonogashira reaction. Why does this happen?
A1: Glaser homocoupling is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[17][18] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can undergo oxidative dimerization. Therefore, strict exclusion of air is paramount.
Q2: How can I prevent Glaser coupling?
A2: There are two main strategies:
-
Strict Oxygen Exclusion: As with other cross-coupling reactions, rigorous degassing of solvents and maintaining a robust inert atmosphere is the first line of defense.[18] Some protocols even suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, to minimize homocoupling.[19]
-
Copper-Free Conditions: The most direct way to avoid copper-catalyzed Glaser coupling is to run the reaction without a copper co-catalyst.[16] Many modern Sonogashira protocols are "copper-free" and rely on a palladium catalyst and a suitable base to effect the coupling.[16][20]
Q3: If I run a copper-free Sonogashira, what are the key parameters to consider?
A3: In a copper-free system, the base becomes even more critical.
-
Base Selection: A strong amine base like diisopropylamine (i-Pr₂NH) or pyrrolidine is often required to facilitate the deprotonation of the terminal alkyne and its subsequent reaction with the palladium center.[17][18]
-
Catalyst System: The choice of palladium source and ligand is important. Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand is common.[21] The ligand helps to stabilize the palladium catalyst and promote the catalytic cycle.
Q4: My reaction is sluggish under copper-free conditions. What can I do?
A4: Sluggishness in copper-free Sonogashira reactions can be due to a slow deprotonation or transmetalation step.
-
Increase Temperature: Gently increasing the reaction temperature can improve the rate.
-
Screen Bases: The choice of amine base can have a significant impact on the reaction rate. Screening different bases may be necessary.
-
Solvent: Ensure the solvent (e.g., DMF, NMP) is appropriate for the reaction temperature and solubilizes all components.[18][21]
Quantitative Data Summary: Typical Reaction Parameters
| Parameter | Suzuki-Miyaura | Stille | Sonogashira (Copper-Free) |
| Pd Catalyst Loading | 1-5 mol% | 1-2 mol% | 1-5 mol% |
| Ligand:Pd Ratio | 1:1 to 4:1 | 2:1 to 4:1 | 2:1 to 4:1 |
| Nucleophile Equiv. | 1.1 - 1.5 | 1.1 - 1.2 | 1.1 - 1.5 |
| Base Equiv. | 2.0 - 3.0 | N/A | > 2.0 (Solvent) |
| Temperature | 80 - 110 °C | 90 - 110 °C | 25 - 100 °C |
Optimized Protocol for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and seal with a septum.
-
Evacuate and backfill with argon (repeat three times).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., diisopropylamine, 3.0 equiv. or more).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS for completion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. rsc.org [rsc.org]
- 16. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting low conversion rates in 3-Iodopyridine-2-carbonitrile functionalization
Welcome to the technical support center for the functionalization of 3-iodopyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during the chemical modification of this versatile building block. The unique electronic and steric properties of this substrate, arising from the interplay between the pyridine nitrogen, the electron-withdrawing nitrile group, and the reactive iodide, present specific challenges that require careful consideration.
This resource provides structured troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities and enhance your reaction success.
Part 1: Troubleshooting Guide - Low Conversion & Side Reactions
Low product yield is a frequent challenge in the functionalization of heteroaromatic compounds. This section addresses the most common causes of low conversion rates when working with this compound and provides a logical workflow for systematic troubleshooting.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound has stalled or resulted in a low yield. What are the primary factors to investigate?
Low conversion in palladium-catalyzed reactions involving this substrate is often multifactorial. The primary culprits are typically related to catalyst deactivation, suboptimal reaction conditions, or issues with reagent integrity. The pyridine nitrogen and the ortho-nitrile group are known to influence the catalytic cycle significantly.
Troubleshooting Workflow:
// Reagent Sub-points Reagent_Sub1 [label="Purity of this compound?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Sub2 [label="Anhydrous solvents/reagents?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Sub3 [label="Coupling partner (boronic acid, alkyne, amine) stable?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Sub4 [label="Base quality and stoichiometry correct?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalyst Sub-points Catalyst_Sub1 [label="Is the Pd catalyst active? (Pd(0) source fresh?)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Sub2 [label="Is the ligand appropriate and not degraded?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Sub3 [label="Reaction fully degassed? (Inert atmosphere maintained?)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Sub4 [label="Potential for catalyst poisoning?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Condition Sub-points Condition_Sub1 [label="Is the temperature optimal?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Condition_Sub2 [label="Is the solvent appropriate for substrate and catalyst?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Condition_Sub3 [label="Is reaction time sufficient?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Reagent_Check; Reagent_Check -> {Reagent_Sub1, Reagent_Sub2, Reagent_Sub3, Reagent_Sub4} [arrowhead=none]; Reagent_Check -> Catalyst_Check [label="If reagents are fine"]; Catalyst_Check -> {Catalyst_Sub1, Catalyst_Sub2, Catalyst_Sub3, Catalyst_Sub4} [arrowhead=none]; Catalyst_Check -> Condition_Check [label="If catalyst system is robust"]; Condition_Check -> {Condition_Sub1, Condition_Sub2, Condition_Sub3} [arrowhead=none]; Condition_Check -> Optimization [label="If basic conditions seem correct"]; } dot Caption: Systematic troubleshooting workflow for low yield.
Detailed Analysis:
-
Reagent Integrity :
-
Starting Materials : Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst.[1][2]
-
Solvents and Base : Use anhydrous solvents and ensure the base is fresh and dry. Moisture can deactivate both the catalyst and some coupling reagents (e.g., boronic acids).[1] For Suzuki reactions, ensure the base is strong enough to activate the boronic acid.[3]
-
-
Catalyst System and Atmosphere :
-
Catalyst Poisoning : The lone pair of electrons on the pyridine nitrogen is a well-known poison for palladium catalysts.[4][5][6] This coordination can inhibit the catalyst's activity, leading to low or no conversion. The nitrile group can also coordinate to the palladium center, potentially interfering with the catalytic cycle.[7][8]
-
Catalyst Activity : Palladium(0) is the active catalytic species. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. The appearance of black precipitate (palladium black) indicates catalyst decomposition.[1][2] Using modern, well-defined precatalysts can improve reliability.[9]
-
Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[2] Ensure the reaction vessel is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Conditions :
-
Solvent Choice : The solvent must solubilize all components. While common choices include dioxane, THF, and DMF, be aware that nitrile-containing solvents like acetonitrile can sometimes interfere with the reaction or lead to side products.[10]
-
Temperature : While many couplings with aryl iodides proceed at moderate temperatures, sterically hindered or electronically challenging substrates may require heating to facilitate oxidative addition or reductive elimination.[2]
-
Q2: I am observing significant formation of a de-iodinated byproduct (pyridine-2-carbonitrile). What causes this and how can it be minimized?
The formation of the hydrodehalogenated (de-iodinated) product is a common side reaction, often stemming from two primary pathways:
-
Premature Protonolysis of the Organometallic Reagent : In Suzuki reactions, boronic acids can be susceptible to protonolysis (decomposition by water or other protic sources) before transmetalation occurs, especially under harsh basic conditions or at elevated temperatures. This generates an "H" source that can lead to the de-iodinated arene.
-
β-Hydride Elimination : In Buchwald-Hartwig aminations, an unproductive side reaction can compete with reductive elimination where the amide undergoes β-hydride elimination to yield the de-iodinated arene and an imine.[11]
Mitigation Strategies:
-
Use an Anhydrous, Aprotic Base : For Suzuki reactions, switching from aqueous bases (like Na₂CO₃ in water) to anhydrous bases like K₃PO₄ or CsF in an aprotic solvent can reduce protonolysis.
-
Ligand Choice : Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) can accelerate the rate of reductive elimination, outcompeting side reactions.[11][12]
-
Lower Reaction Temperature : If the reaction allows, operating at a lower temperature can slow down decomposition pathways.
Q3: My reaction is producing the desired product, but also a significant amount of a byproduct where the nitrile group has been hydrolyzed to an amide or carboxylic acid. How can I prevent this?
Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, which can be present or generated during cross-coupling reactions.[13][14][15]
-
Cause : If your reaction uses a strong aqueous base (e.g., NaOH, KOH) and requires high temperatures for an extended period, nitrile hydrolysis is a significant risk.[14][16] The reaction proceeds first to the primary amide and then can continue to the carboxylic acid.[16]
Prevention Methods:
-
Choice of Base : Switch to a non-nucleophilic, anhydrous base. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally less prone to causing hydrolysis than hydroxides.
-
Minimize Water : Use anhydrous solvents and reagents to limit the amount of water available for hydrolysis.
-
Reaction Time and Temperature : Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is a good starting point for Suzuki coupling with this compound?
For substrates prone to catalyst poisoning like pyridines, robust catalyst systems are essential.
-
Recommended System : A good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos .[10] These ligands are known to stabilize the palladium center, promote fast oxidative addition and reductive elimination, and mitigate catalyst poisoning by the pyridine nitrogen.[6]
-
Precatalysts : Using a well-defined precatalyst like XPhos Pd G3 can also provide more consistent results by ensuring efficient generation of the active Pd(0) species.[9]
Q2: For a Sonogashira coupling, is the copper co-catalyst always necessary?
While the classic Sonogashira coupling uses a copper(I) co-catalyst (typically CuI), its presence can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
-
Copper-Free Sonogashira : For many reactive substrates like aryl iodides, a copper-free Sonogashira coupling can be effective. This often requires a higher catalyst loading or a more active palladium/ligand system and may need higher temperatures.
-
When to Use Copper : The copper co-catalyst is crucial for activating the alkyne. If you experience low conversion in a copper-free system, adding a catalytic amount (1-5 mol%) of CuI is the first step to try.[2] Ensure the CuI is fresh, as it is sensitive to oxidation.[2]
Q3: What is the best base for a Buchwald-Hartwig amination with this substrate?
The choice of base is critical and depends on the pKa of the amine coupling partner.
-
Strong, Non-nucleophilic Bases : Strong, sterically hindered bases are typically required to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile.[17]
-
Common Choices : Sodium tert-butoxide (NaOtBu) is a very common and effective base for a wide range of amines.[11][12] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although they may require higher temperatures.
Part 3: Experimental Protocols
These protocols provide a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Methodology:
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Seal the vial with a septum and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.
Protocol 2: Sonogashira Coupling
Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.1 M) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1–1.3 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40–60 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS.[18]
-
Upon completion, concentrate the mixture, re-dissolve in a suitable organic solvent (e.g., EtOAc), and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Methodology:
-
To an oven-dried reaction vial inside a glovebox (or using Schlenk technique), add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1 M).
-
Seal the vial and heat to 90–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Carefully wash the filtrate with water (note: the aqueous layer will be basic) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Part 4: Data Summary Tables
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 80–100 |
| Sonogashira | Pd(PPh₃)₄ (3) | - | Et₃N (3) | THF | 25–50 |
| Buchwald-Hartwig | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 90–110 |
Table 2: Troubleshooting Quick Reference
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| No/Low Conversion | Catalyst poisoning/deactivation; Wet reagents/solvents | Use bulky ligand (e.g., SPhos); Use fresh, anhydrous reagents; Degas thoroughly. |
| De-iodination | Protonolysis of organometallic; β-Hydride elimination | Use anhydrous base (K₃PO₄); Use bulky, electron-rich ligand. |
| Nitrile Hydrolysis | Strong aqueous base; High temperature/long reaction time | Use non-nucleophilic base (Cs₂CO₃); Minimize water; Reduce reaction time. |
| Alkyne Homocoupling | Copper-catalyzed Glaser coupling | Run reaction copper-free; Use lower CuI loading; Add ligand for copper. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. byjus.com [byjus.com]
- 17. researchgate.net [researchgate.net]
- 18. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Removal of impurities from 3-Iodopyridine-2-carbonitrile reaction mixtures
This technical guide provides a comprehensive overview of troubleshooting common issues encountered during the purification of 3-Iodopyridine-2-carbonitrile (CAS No. 827616-52-4). As a crucial building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This document details common impurities, purification protocols, and analytical workflows to support researchers in obtaining high-purity material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
A1: Impurities are highly dependent on the synthetic route. A prevalent method is the Sandmeyer reaction, starting from 3-aminopyridine-2-carbonitrile.[1][2] In this context, common impurities include:
-
Unreacted Starting Material: Residual 3-aminopyridine-2-carbonitrile.
-
Hydrolysis Byproducts: The nitrile group can undergo hydrolysis, especially under acidic work-up conditions, to form 3-iodopyridine-2-carboxamide or, more severely, 3-iodopyridine-2-carboxylic acid.[3][4]
-
Deiodination Product: 3-Pyridinecarbonitrile may be present due to reductive deiodination.
-
Hydroxylation Byproduct: 3-Hydroxy-2-pyridinecarbonitrile can form from the reaction of the diazonium salt intermediate with water.[1][5]
-
Residual Iodine: Elemental iodine (I₂) from the iodination step is a frequent colored impurity.
-
Azo-Coupling Products: Diazonium salts can couple with electron-rich species to form colored, high-molecular-weight impurities.[6]
Q2: What is the typical appearance and melting point of pure this compound?
A2: Pure this compound is typically an off-white to light yellow or brown solid.[7] Its reported melting point is in the range of 98-100 °C.[7] A significantly lower or broader melting point range often indicates the presence of impurities. The compound is also noted to be light-sensitive, so storage in a dark place is recommended.[7]
Q3: Which purification methods are most effective for this compound?
A3: The two primary and most effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the scale of the reaction. For moderate to large quantities with primarily crystalline impurities, recrystallization is efficient.[8] For complex mixtures, oily products, or when very high purity is required, column chromatography is superior.[8][9]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Initial Work-up & Isolation Issues
Q: After quenching my reaction and performing an extraction, my crude product is a dark, intractable oil or tar instead of a solid. What went wrong?
A: This is a common issue, often pointing to the presence of persistent high-molecular-weight byproducts or residual solvent.
-
Causality: The formation of tar-like substances is frequently due to azo-coupling side reactions during the diazotization process, especially if the temperature was not strictly controlled (ideally 0-5 °C).[6][8] It can also be caused by the polymerization of unstable intermediates. Residual high-boiling solvents like DMF or DMSO can also result in an oily product.
-
Troubleshooting Steps:
-
Re-dissolve and Wash: Attempt to dissolve the oil in a larger volume of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Washes: Perform several washes with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, which is often a component of the dark color.[10] Follow with a brine wash to aid in breaking emulsions and removing water.
-
Charcoal Treatment: If the color persists after washing, you can try a charcoal treatment. Dissolve the crude material in a minimal amount of hot solvent (e.g., ethyl acetate), add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[8][11] Caution: This can sometimes lead to product loss through adsorption.
-
Direct to Chromatography: If the material remains oily, the most effective path forward is to purify it directly via silica gel column chromatography. Pre-adsorbing the oil onto a small amount of silica gel before loading it onto the column is highly recommended.[8]
-
Recrystallization Problems
Q: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: This is often due to the boiling point of the chosen solvent being too high, or the presence of impurities that depress the melting point of the mixture below the temperature of the solution.
-
Troubleshooting Steps:
-
Add More Solvent: The most immediate solution is to add more hot solvent to fully dissolve the oil. The goal is to lower the saturation point to a temperature below the melting point of your compound.
-
Lower the Temperature: Reheat the mixture until the oil fully dissolves. Then, allow it to cool more slowly. A slower cooling rate provides more time for proper crystal lattice formation.[11][12]
-
Change Solvent System: If the problem persists, the solvent system is likely inappropriate. Switch to a solvent pair. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like ethyl acetate) and then slowly add a "poor," lower-boiling solvent (like hexane) until the solution becomes turbid. Re-heat gently to clarify and then cool slowly.[8]
-
Q: My recovery from recrystallization is very low. What are the likely causes?
A: Low recovery can stem from several factors related to solvent choice and technique.
-
Causality:
-
Using too much solvent: This is the most common reason. The product remains in the mother liquor even after cooling because the solution is not sufficiently saturated.[12]
-
Significant product solubility in cold solvent: The chosen solvent may be too effective, keeping a substantial amount of product dissolved even at low temperatures.
-
Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, finishing with an ice-water bath, to maximize crystal precipitation.[13]
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Optimize Solvent Choice: Select a solvent where the product has high solubility when hot and very low solubility when cold. Refer to the protocols in Section 3 for starting points.
-
Column Chromatography Issues
Q: My column chromatography is providing poor separation between the product and an impurity. How can I improve the resolution?
A: Poor resolution means the chosen eluent is not differentiating well enough between the compounds.
-
Causality: The polarity of the solvent system is too high, causing all compounds to move too quickly down the column, or too low, causing them to move too slowly and broaden. The impurity may also have a very similar polarity to the product.
-
Troubleshooting Steps:
-
Use a Shallower Gradient: If you are running a gradient elution (e.g., 0% to 20% ethyl acetate in hexane), make the gradient shallower (e.g., 0% to 10% over more column volumes). This increases the separation between closely eluting spots.
-
Switch Solvents: Change one of the solvents in your eluent system. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity and improve separation.
-
Check Loading: Overloading the column is a common cause of poor separation. A general rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).
-
Dry Loading: As mentioned for oily products, dissolving the crude material, mixing it with a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column often results in sharper bands and better resolution.[8]
-
Section 3: Purification Workflow & Protocols
This section provides a logical workflow for purification decisions and detailed experimental protocols.
Purification Decision Workflow
The following diagram outlines a decision-making process for purifying your crude this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. savemyexams.com [savemyexams.com]
- 5. 3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chemwhat.com [chemwhat.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Iodopyridine-2-carbonitrile
This technical guide offers an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-iodopyridine-2-carbonitrile, a crucial building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not only spectral data but also explains the underlying principles and experimental considerations for unambiguous structural elucidation. We will compare its NMR characteristics with closely related halogenated analogues to provide a clear understanding of substituent effects within this important class of heterocyclic compounds.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Pyridine derivatives are a cornerstone of modern pharmaceuticals, appearing in a vast array of approved drugs.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged scaffolds in drug design.[2] Specifically, 3-halopyridine-2-carbonitriles serve as versatile intermediates, enabling the introduction of diverse functionalities through cross-coupling reactions. Accurate and unequivocal characterization of these intermediates is paramount to ensure the integrity of synthetic pathways and the identity of final compounds. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about molecular structure and connectivity at the atomic level.[3]
¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound presents a distinct electronic environment that is clearly reflected in its NMR spectra. The pyridine ring is substituted with two electron-withdrawing groups: a nitrile at the C2 position and an iodine atom at the C3 position. The nitrogen atom in the ring further deshields adjacent protons.[4]
¹H NMR Spectrum: The aromatic region (typically δ 7.0-9.0 ppm) is of primary interest.[5] We expect to see three distinct signals corresponding to H-4, H-5, and H-6.
-
H-6: This proton, being ortho to the ring nitrogen, is the most deshielded and appears furthest downfield.[1] It will appear as a doublet of doublets (dd) due to coupling with both H-5 and H-4.
-
H-4: This proton is ortho to the iodine-bearing carbon. Its chemical shift is influenced by the electronegativity and anisotropic effects of the iodine. It will also appear as a doublet of doublets (dd).
-
H-5: This proton is meta to the nitrogen and ortho to H-4 and H-6, appearing as the most complex signal, typically a triplet or doublet of doublets.
¹³C NMR Spectrum: The low natural abundance and sensitivity of the ¹³C isotope necessitate more sensitive experiments.[1] The chemical shifts are heavily influenced by the electronegativity of the nitrogen and the substituents.[6]
-
Aromatic Carbons (CH): C-4, C-5, and C-6 will appear in the typical aromatic region for pyridines (δ 120-155 ppm).
-
Quaternary Carbons (C): The signals for the carbon atoms directly attached to the substituents (C-2, C-3) and the nitrile carbon (CN) are particularly informative. The carbon bearing the iodine (C-3) is expected to show a significant upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine increases shielding. The nitrile carbon will appear downfield, typically around δ 115-120 ppm.
Comparative Analysis: The Halogen Effect (I vs. Br vs. Cl)
To fully appreciate the spectral features of this compound, it is instructive to compare it with its 3-bromo and 3-chloro analogues. The primary difference lies in the electronegativity and size of the halogen atom, which systematically alters the electronic environment of the pyridine ring.
Table 1: Comparative ¹H NMR Data for 3-Halopyridine-2-carbonitriles
| Compound | H-4 (δ, ppm, multiplicity, J Hz) | H-5 (δ, ppm, multiplicity, J Hz) | H-6 (δ, ppm, multiplicity, J Hz) |
| 3-Chloropyridine-2-carbonitrile | ~8.0 (dd, J ≈ 8.0, 1.5) | ~7.6 (dd, J ≈ 8.0, 4.5) | ~8.7 (dd, J ≈ 4.5, 1.5) |
| 3-Bromopyridine-2-carbonitrile | 8.03 (dd, J = 8.0)[7] | 7.43 (dd, J = 7.4)[7] | 8.63 (dd, J = 7.4)[7] |
| This compound | ~8.1 (dd) | ~7.3 (dd) | ~8.6 (dd) |
Note: Data for 3-chloropyridine-2-carbonitrile and this compound are estimated based on established substituent effects. Precise values may vary with solvent and spectrometer frequency.[8]
Table 2: Comparative ¹³C NMR Data for 3-Halopyridine-2-carbonitriles
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | CN (δ, ppm) |
| 3-Chloropyridine-2-carbonitrile | ~133 | ~130 | ~141 | ~128 | ~153 | ~115 |
| 3-Bromopyridine-2-carbonitrile | 135.1[7] | 124.6[7] | 149.2[7] | 127.8[7] | 149.2[7] | 115.7[7] |
| This compound | ~138 | ~100 | ~148 | ~127 | ~152 | ~116 |
Note: Data for 3-chloropyridine-2-carbonitrile and this compound are estimated based on established substituent effects. The most dramatic change is the upfield shift of C-3 in the iodo-derivative due to the heavy atom effect.[9]
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides essential information, signal overlap in the aromatic region of polysubstituted pyridines can create ambiguity.[5] Two-dimensional (2D) NMR experiments are crucial for definitive assignment by revealing correlations between nuclei.[10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[5] Cross-peaks in the COSY spectrum would definitively link H-4 to H-5 and H-5 to H-6, establishing the connectivity of the ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[11] It provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of the protonated carbons (C-4, C-5, and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons.[5] It reveals correlations between protons and carbons that are two or three bonds away. For example, observing a correlation from H-4 to the nitrile carbon (CN) and the C-2 carbon would solidify their assignments.
The logical workflow for structural elucidation using these techniques is visualized below.
Caption: Workflow for unambiguous NMR-based structure elucidation.
Experimental Protocols
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
A. Sample Preparation:
-
Weigh 5-10 mg of the 3-halopyridine-2-carbonitrile sample.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
B. Spectrometer Setup (400 MHz Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution, characterized by narrow, symmetrical linewidths on a preliminary ¹H spectrum.[5]
C. ¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1.5 seconds.
D. ¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover the full carbon range (e.g., 0-160 ppm for pyridines).[5]
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low sensitivity of ¹³C.
-
Set the relaxation delay to 2.0 seconds.
E. 2D NMR Acquisition (gCOSY, gHSQC, gHMBC):
-
Use standard gradient-enhanced pulse sequences.
-
For HMBC, set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings (typically around 8 Hz).[5]
-
Acquire at least 256 increments in the indirect dimension (F1) and 8-16 scans per increment, depending on sample concentration.[5]
Visualization of Halogen Substituent Effects
The following diagram illustrates the structural comparison and highlights the key carbon atom (C-3) whose chemical shift is most dramatically altered by the identity of the halogen substituent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Iodopyridine-2-carbonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and chemical synthesis, the precise characterization of novel chemical entities is paramount. 3-Iodopyridine-2-carbonitrile and its derivatives are a class of compounds of significant interest, often serving as key intermediates in the synthesis of bioactive molecules. Their structural integrity, purity, and quantification are critical checkpoints in the research and development pipeline. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of these compounds, grounded in field-proven insights and experimental data.
The Analytical Imperative: Why Mass Spectrometry for this compound?
The unique structure of this compound, featuring a pyridine ring, a nitrile group, and an iodine atom, presents both opportunities and challenges for analytical characterization. The nitrogenous pyridine core makes it amenable to soft ionization techniques, while the presence of iodine offers a distinctive isotopic signature. However, the potential for in-source decay, such as deiodination, necessitates a careful selection of analytical parameters. Mass spectrometry, coupled with chromatographic separation, emerges as the preeminent technique for its unparalleled sensitivity, selectivity, and speed in providing detailed molecular information.[1]
This guide will dissect the application of various mass spectrometry workflows, compare their efficacy, and provide actionable protocols to empower researchers in their analytical endeavors.
Core Methodologies: LC-MS and GC-MS Platforms
The two primary platforms for the mass spectrometric analysis of this compound and its derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Polar Analytes
For polar, non-volatile small molecules like many pyridine derivatives, LC-MS is the method of choice.[1][2] It offers robust separation of complex mixtures and is compatible with a range of soft ionization techniques that minimize fragmentation and preserve the molecular ion.
The selection of an appropriate ionization source is a critical decision that directly impacts the quality of the mass spectrometric data. For this compound, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Best Suited For | Predicted Performance for this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, the analytes gain a charge and transition into gas-phase ions.[3] | Large, polar, non-volatile molecules such as proteins, peptides, and nucleic acids.[3][4] | Due to the polar nature of the pyridine ring and the nitrile group, ESI in positive ion mode is expected to be highly efficient, primarily forming the protonated molecule [M+H]⁺. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge needle ionizes a vaporized sample in the presence of a reagent gas (e.g., nitrogen). This is effective for less polar and medium-polarity molecules.[3] | Smaller, less polar, and more volatile compounds like lipids and small organic molecules.[3] | APCI could also be a viable option, particularly for less polar derivatives. It may result in more in-source fragmentation compared to ESI. |
Causality Behind the Choice: For the parent compound, this compound, ESI is the recommended starting point . Its soft ionization nature is crucial for preserving the molecular ion, which is essential for unambiguous identification. The pyridine nitrogen provides a readily available site for protonation, leading to a strong [M+H]⁺ signal.
The predicted protonated molecule [M+H]⁺ for C₆H₃IN₂ has a monoisotopic mass of 230.94 u. Under collision-induced dissociation (CID) in an MS/MS experiment, the following fragmentation pathways are anticipated:
-
Loss of Iodine (I•): A major fragmentation pathway is expected to be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical. This would produce a fragment ion at m/z 103.
-
Loss of HI: The loss of a neutral hydrogen iodide molecule is also a plausible fragmentation pathway for iodinated aromatic compounds, which would also lead to a fragment at m/z 102.
-
Loss of HCN: The pyridine ring can undergo cleavage, with a characteristic loss of hydrogen cyanide, leading to a four-membered ring fragment.
-
Deiodination: Studies on iodinated aromatic compounds have shown that deiodination can occur in the ESI source, where the iodine is replaced by a hydrogen atom.[5] This would result in an in-source fragment corresponding to the protonated 3-pyridinecarbonitrile at m/z 105.
.dot
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For certain derivatives of this compound that are amenable to gas chromatography, GC-MS offers excellent chromatographic resolution and the advantage of Electron Ionization (EI).
EI is a "hard" ionization technique that bombards molecules with high-energy electrons, leading to extensive and reproducible fragmentation.[6] This creates a unique "fingerprint" mass spectrum for a compound that can be matched against spectral libraries like the NIST database for confident identification.
Predicted EI-MS Fragmentation of this compound:
Based on the EI mass spectrum of the structurally similar 3-iodobenzonitrile from the NIST database, we can predict the key fragments for this compound:
-
Molecular Ion (M⁺•): A strong molecular ion peak at m/z 230 is expected.
-
Loss of Iodine ([M-I]⁺): A significant fragment resulting from the loss of the iodine atom at m/z 103.
-
Loss of Cyano Group ([M-CN]⁺): Loss of the nitrile group would lead to a fragment at m/z 204.
-
Pyridine Cation ([C₅H₄N]⁺): A fragment corresponding to the pyridine ring at m/z 78.
.dot
Caption: Predicted EI-MS fragmentation of this compound.
Quantitative Analysis: A Step-by-Step LC-MS/MS Protocol
For drug development professionals, accurate quantification of this compound and its derivatives is crucial. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this purpose due to its high sensitivity and selectivity.[1][7]
Experimental Protocol: Quantitative LC-MS/MS Analysis
This protocol provides a robust starting point for the development of a quantitative method.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of calibration standards by serial dilution.
- For complex matrices (e.g., reaction mixtures, biological fluids), a protein precipitation or solid-phase extraction (SPE) step may be necessary.
2. LC Separation:
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
3. MS/MS Detection (MRM Mode):
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Precursor Ion (Q1): The m/z of the protonated molecule (e.g., 230.9 for this compound).
- Product Ion (Q3): A stable and abundant fragment ion (e.g., m/z 103.0, corresponding to the loss of iodine).
- Collision Energy: Optimize to maximize the signal of the product ion.
- Dwell Time: 50-100 ms.
.dot
Caption: Workflow for quantitative LC-MS/MS analysis.
Comparison with Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and complementary information.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including connectivity and stereochemistry. | Lower sensitivity compared to MS; requires higher sample concentrations and longer acquisition times. |
| HPLC-UV | Separates compounds by liquid chromatography and detects them by UV absorbance. | Robust, widely available, and good for purity assessment. | Lower sensitivity and selectivity than MS; cannot provide molecular weight information. |
| GC-FID | Separates volatile compounds by gas chromatography and detects them with a flame ionization detector. | High resolution for volatile compounds; quantitative. | Requires the analyte to be volatile and thermally stable; less structural information than GC-MS. |
Expert Insight: For routine purity checks and quantification where high sensitivity is not required, HPLC-UV can be a cost-effective and reliable method. However, for metabolite identification, impurity profiling, and trace-level quantification, LC-MS/MS is indispensable. GC-MS is a valuable alternative for volatile derivatives, especially when library matching is desired for confirmation.
Conclusion: A Multi-faceted Approach to a Complex Molecule
The analysis of this compound and its derivatives requires a nuanced and informed approach. As a Senior Application Scientist, my recommendation is to leverage the strengths of multiple mass spectrometric techniques.
-
For initial characterization and structural confirmation , a combination of high-resolution LC-MS with ESI for accurate mass measurement and GC-MS with EI for fragmentation pattern analysis provides a comprehensive dataset.
-
For quantitative analysis in complex matrices , a validated LC-MS/MS method using MRM is the undisputed gold standard, offering the requisite sensitivity, selectivity, and accuracy.
By understanding the principles behind each technique and tailoring the methodology to the specific analytical question, researchers can confidently and accurately characterize these important chemical entities, accelerating the pace of drug discovery and development.
References
- 1. 3-Pyridinecarbonitrile [webbook.nist.gov]
- 2. 3-Iodobenzonitrile [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. 827616-52-4|3-Iodopicolinonitrile|BLD Pharm [bldpharm.com]
- 5. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (Italia) [shimadzu.it]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Reactivity of 3-Iodopyridine-2-carbonitrile and 3-Bromopyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, 3-halopyridine-2-carbonitriles serve as pivotal building blocks for the construction of complex molecular architectures. The strategic placement of a halogen and a nitrile group on the pyridine ring offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key members of this family: 3-iodopyridine-2-carbonitrile and 3-bromopyridine-2-carbonitrile. Supported by experimental data and mechanistic insights, this document aims to inform researchers on the optimal choice of substrate for their specific synthetic needs.
At a Glance: Key Reactivity Differences
The primary determinant of the differential reactivity between this compound and 3-bromopyridine-2-carbonitrile lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, a fact that profoundly influences the kinetics of many reactions, particularly those involving oxidative addition to a metal center.
| Feature | This compound | 3-Bromopyridine-2-carbonitrile |
| C-X Bond Dissociation Energy | Lower | Higher |
| Reactivity in Pd-Catalyzed Cross-Coupling | Generally higher, often requiring milder conditions | Generally lower, may require more forcing conditions or specialized catalysts |
| Nucleophilic Aromatic Substitution (SNA r) | Good leaving group, but often slower than Br in the rate-determining nucleophilic attack step | Good leaving group, often faster than I in the rate-determining nucleophilic attack step |
| Cost and Availability | Typically higher cost | Generally lower cost and more widely available |
Deeper Dive: Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. The weaker C-I bond in this compound leads to a significantly faster rate of oxidative addition compared to the C-Br bond in its bromo-analogue. This fundamental difference in reactivity has several practical implications.[1]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When coupling 3-halopyridine-2-carbonitriles with boronic acids or their derivatives, the iodo-substituted compound consistently demonstrates higher reactivity. This often translates to higher yields under milder conditions (e.g., lower temperatures, shorter reaction times, and lower catalyst loadings). While 3-bromopyridine-2-carbonitrile is also a viable substrate, achieving comparable yields may necessitate more forcing conditions or the use of more sophisticated and often expensive phosphine ligands to facilitate the more challenging oxidative addition step.[2][3]
Sonogashira Coupling:
In the Sonogashira coupling for the formation of C(sp²)-C(sp) bonds, the reactivity trend of I > Br is also pronounced.[4][5] this compound will typically couple with terminal alkynes at or near room temperature with standard palladium and copper co-catalysts. In contrast, the coupling of 3-bromopyridine-2-carbonitrile often requires elevated temperatures to proceed at a reasonable rate, which can sometimes lead to side reactions such as alkyne homocoupling (Glaser coupling).[6][7]
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination, for the formation of C-N bonds, also follows the general reactivity trend of I > Br for the oxidative addition step.[8][9] Consequently, this compound is generally more reactive and can be coupled with a wider range of amines under milder conditions. However, the success of the Buchwald-Hartwig amination is also highly dependent on the choice of ligand and base, and effective protocols exist for both iodo- and bromopyridines.[1][10]
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) on the electron-deficient pyridine ring is another important transformation for these substrates. The reaction typically proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile to form a Meisenheimer complex is often the rate-determining step.[11][12]
In this context, the "element effect" can be observed, where the reactivity order of the halogens is not solely dictated by bond strength. While iodine is a better leaving group in the elimination step, the rate of the overall reaction is more influenced by the electronegativity of the halogen, which affects the electrophilicity of the carbon atom being attacked. Bromine is more electronegative than iodine, which can lead to a faster rate of nucleophilic attack for 3-bromopyridine-2-carbonitrile in some cases.[13][14] Therefore, for SNA r reactions, the choice between the iodo and bromo derivative may be less straightforward and more dependent on the specific nucleophile and reaction conditions.
Experimental Protocols
The following are generalized, step-by-step protocols for key reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 3-halopyridine-2-carbonitrile (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).[15][16]
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of the 3-halopyridine-2-carbonitrile (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[6][17]
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine, diisopropylamine) if not used as the solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with aqueous ammonium chloride and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3-halopyridine-2-carbonitrile (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 equiv).[1][18]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Heat the sealed tube to the required temperature (typically 80-120 °C) for the necessary duration (2-24 hours).
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry the organic phase, and remove the solvent in vacuo. Purify the residue by flash chromatography.[10]
Mechanistic Considerations & Visualizations
The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. jk-sci.com [jk-sci.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Synthesis and Characterization of Novel Compounds from 3-Iodopyridine-2-carbonitrile
This guide provides an in-depth technical comparison of synthetic methodologies for deriving novel compounds from 3-iodopyridine-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, comparative data, and mechanistic insights to facilitate the strategic design and synthesis of new chemical entities.
Introduction: The Versatility of the this compound Scaffold
This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is primed for selective functionalization at three key positions:
-
The C3-Iodo Group: The carbon-iodine bond is the most versatile handle for modification, serving as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.
-
The C2-Nitrile Group: The electron-withdrawing nitrile group not only influences the reactivity of the pyridine ring but also serves as a synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or utilized as a key component in the construction of fused heterocyclic ring systems through cyclization reactions.[1][2]
-
The Pyridine Ring: The nitrogen atom within the ring influences the electronic properties of the scaffold and provides a site for potential coordination or protonation, impacting the molecule's overall biological and physical characteristics.
The strategic combination of these features makes this compound an ideal starting material for creating libraries of complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[3][4][5]
Comparative Analysis of Synthetic Methodologies
The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions, which offer superior functional group tolerance and reaction efficiency compared to classical methods. We will compare two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Workflow for Synthesis and Characterization
The general process for creating and validating novel derivatives from this compound follows a logical progression from synthesis to rigorous characterization.
Caption: General workflow for synthesis and characterization.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction is exceptionally efficient due to the high reactivity of the C-I bond.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes are essential. Pd(PPh₃)₄ is a classic choice, while catalysts bearing dppf ligands like Pd(dppf)Cl₂ often offer improved stability and efficiency for heteroaromatic substrates.[7][8]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[9] Inorganic bases like Na₂CO₃ or K₂CO₃ are common, as they are effective and generally do not interfere with sensitive functional groups.[8][10]
-
Solvent: A mixture of a polar aprotic solvent (like DME, THF, or dioxane) and water is typically used.[7][8] The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The choice of catalyst and base significantly impacts reaction yield and time. Below is a comparison based on typical outcomes for heteroaryl iodides.
| Catalyst | Base | Solvent System | Typical Yield (%) | Key Advantage | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | 85-95 | Widely available and effective for iodides.[7][10] | [7][10] |
| Pd(dppf)Cl₂·DCM | K₂CO₃ | Dioxane/MeOH | 90-98 | High efficiency, often with shorter reaction times.[8] | [8] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80-92 | Effective for a broad range of aryl chlorides and triflates.[9] | [9] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a biaryl compound from this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 230 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (4:1 ratio, 5 mL total).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a transformation that is historically challenging yet critical for synthesizing pharmaceuticals.[11][12] This reaction couples an aryl halide with a primary or secondary amine.[13]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are crucial.[14] They promote the rate-limiting reductive elimination step and prevent catalyst deactivation, allowing for the coupling of a wide range of amines.[11][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14][15] Weaker bases are generally ineffective.
-
Solvent: Anhydrous, non-polar, aprotic solvents like toluene, xylene, or dioxane are standard choices to prevent side reactions with the strong base.[13]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Performance Data
The choice of ligand is paramount for achieving high yields, especially with less reactive or sterically hindered amines.
| Pd Precursor | Ligand | Base | Typical Yield (%) | Key Advantage | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | 88-97 | Excellent for a wide range of primary and secondary amines.[12] | [12] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | 90-99 | Highly active system, allows for lower catalyst loading.[14] | [14] |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | 75-88 | First-generation system, less effective for challenging substrates. | [12] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an amine with this compound.
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg). Add this compound (1.0 mmol, 230 mg) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to obtain the desired aryl amine.
Characterization of Novel Derivatives
Rigorous characterization is essential to confirm the identity, structure, and purity of the newly synthesized compounds. A combination of spectroscopic and chromatographic techniques is standard practice.
| Technique | Purpose | Information Obtained |
| ¹H NMR | Structural Elucidation | Number of unique protons, their chemical environment, and connectivity (through splitting patterns). |
| ¹³C NMR | Structural Elucidation | Number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). |
| Mass Spectrometry (MS) | Molecular Weight | Provides the mass-to-charge ratio (m/z), confirming the molecular weight of the product. High-resolution MS (HRMS) provides the exact mass for molecular formula confirmation. |
| HPLC | Purity Assessment | Determines the purity of the final compound by separating it from residual starting materials and byproducts. |
| Elemental Analysis | Formula Confirmation | Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed molecular formula. |
| FT-IR Spectroscopy | Functional Group ID | Identifies key functional groups (e.g., C≡N stretch, N-H stretch) based on their vibrational frequencies. |
Conclusion
This compound is a powerful and adaptable starting material for the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. The choice of synthetic methodology—primarily between Suzuki-Miyaura coupling for C-C bonds and Buchwald-Hartwig amination for C-N bonds—should be guided by the specific target molecule. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and purity. The protocols and comparative data provided in this guide serve as a foundation for the rational design and efficient synthesis of novel compounds for drug discovery and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Spectroscopic Validation of Products from 3-Iodopyridine-2-carbonitrile Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 3-iodopyridine-2-carbonitrile core, in particular, serves as a versatile precursor for a diverse array of substituted pyridines, which are prevalent in pharmaceuticals and functional materials. The validation of the products derived from this starting material is paramount to ensure the integrity of subsequent research and development efforts.
This guide provides an in-depth technical comparison of the spectroscopic validation of products obtained from three powerful palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Beyond a mere recitation of data, this document delves into the causality behind experimental choices and provides field-proven insights to empower researchers in their synthetic endeavors.
The Strategic Importance of this compound
The choice of this compound as a starting material is strategic. The iodine atom at the 3-position offers a highly reactive site for palladium-catalyzed cross-coupling reactions, generally exhibiting higher reactivity than its bromine or chlorine counterparts. The electron-withdrawing nitrile group at the 2-position influences the electronics of the pyridine ring and can be a valuable synthetic handle for further transformations.
Comparative Spectroscopic Validation of Key Cross-Coupling Products
The successful synthesis of novel compounds from this compound hinges on rigorous spectroscopic characterization. Here, we compare the expected spectroscopic signatures of the products from Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-pyridine-2-carbonitriles
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, in this case, to introduce an aryl or heteroaryl substituent at the 3-position of the pyridine ring.
Reaction Scheme:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| This compound | ~8.7 (dd), ~8.3 (dd), ~7.3 (dd) | ~152, ~145, ~125, ~116 (CN), ~95 (C-I) | ~2230 (C≡N), ~1560, 1420 (Aromatic C=C) | [M]+ |
| 3-Phenylpyridine-2-carbonitrile | ~8.8 (dd), ~8.0 (dd), ~7.6-7.4 (m, Ar-H), ~7.5 (dd)[1][2] | ~152, ~149, ~139, ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~117 (CN)[1] | ~2225 (C≡N), ~3060 (Ar C-H), ~1580, 1470 (Aromatic C=C) | [M]+ |
Expert Insights: The most significant changes in the NMR spectra upon successful Suzuki coupling are the disappearance of the signal for the carbon bearing the iodine (around 95 ppm in ¹³C NMR) and the appearance of new signals corresponding to the introduced aryl group. In the ¹H NMR, the pyridine proton signals will shift, and new resonances for the phenyl protons will appear, typically in the 7.4-7.6 ppm region.
Sonogashira Coupling: Synthesis of 3-Alkynyl-pyridine-2-carbonitriles
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon triple bond, linking an alkyne to the pyridine core.
Reaction Scheme:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| This compound | ~8.7 (dd), ~8.3 (dd), ~7.3 (dd) | ~152, ~145, ~125, ~116 (CN), ~95 (C-I) | ~2230 (C≡N), ~1560, 1420 (Aromatic C=C) | [M]+ |
| 3-(Phenylethynyl)pyridine-2-carbonitrile | ~8.8 (dd), ~8.1 (dd), ~7.6-7.4 (m, Ar-H), ~7.5 (dd)[3] | ~153, ~150, ~140, ~132 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-C), ~122, ~116 (CN), ~94 (C≡C), ~85 (C≡C) | ~2220 (C≡N), ~2210 (C≡C), ~3060 (Ar C-H), ~1570, 1440 (Aromatic C=C) | [M]+ |
Expert Insights: The key spectroscopic indicators of a successful Sonogashira coupling are the appearance of two new quaternary carbon signals in the ¹³C NMR spectrum between 80 and 100 ppm, corresponding to the alkyne carbons. The nitrile stretch in the IR spectrum remains, and a new, typically weaker, alkyne stretch appears around 2210 cm⁻¹. The mass spectrum will show the corresponding increase in molecular weight.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-pyridine-2-carbonitriles
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position.[4]
Reaction Scheme:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| This compound | ~8.7 (dd), ~8.3 (dd), ~7.3 (dd) | ~152, ~145, ~125, ~116 (CN), ~95 (C-I) | ~2230 (C≡N), ~1560, 1420 (Aromatic C=C) | [M]+ |
| 3-Anilinopyridine-2-carbonitrile | ~9.5 (br s, NH), ~8.5 (dd), ~7.8 (dd), ~7.4-7.2 (m, Ar-H), ~7.0 (dd) | ~151, ~148, ~142 (Ar-C), ~130, ~129 (Ar-CH), ~124 (Ar-CH), ~121 (Ar-CH), ~118 (CN), ~115 | ~3350 (N-H), ~2220 (C≡N), ~3050 (Ar C-H), ~1600, 1500 (Aromatic C=C) | [M]+ |
Expert Insights: The most prominent feature of a successful Buchwald-Hartwig amination is the appearance of an N-H signal in the ¹H NMR spectrum (for primary or secondary amine coupling partners), which is often broad and may be exchangeable with D₂O. The IR spectrum will show a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. The chemical shifts of the pyridine ring protons and carbons will also be significantly affected by the introduction of the electron-donating amino group.
Trustworthiness Through Self-Validating Protocols
To ensure the reproducibility and reliability of these transformations, detailed experimental protocols are provided below. These protocols are designed to be self-validating by including key checkpoints and expected observations.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 3-phenylpyridine-2-carbonitrile from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 3-(phenylethynyl)pyridine-2-carbonitrile from this compound and phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF and degassed triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Some reactions may require gentle heating.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Sonogashira Coupling Experimental Workflow.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 3-anilinopyridine-2-carbonitrile from this compound and aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Xantphos (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or dioxane and aniline.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Identifying and Characterizing Common Impurities
A crucial aspect of product validation is the identification of potential side-products. Below are some common impurities and their likely spectroscopic signatures.
| Reaction | Common Impurity | Likely Spectroscopic Signature |
| Suzuki-Miyaura | Homocoupled biaryl (Ar-Ar) | Absence of pyridine signals in NMR; characteristic aromatic signals.[5] |
| Protodeborylation product (Ar-H) | Disappearance of boronic acid signals; simpler aromatic pattern in NMR. | |
| Sonogashira | Glaser-Hay homocoupling product (R-C≡C-C≡C-R) | Symmetrical structure leading to fewer NMR signals; absence of pyridine signals.[6] |
| Dehalogenated starting material (Pyridine-CN) | Absence of the iodine substitution pattern in NMR; simpler pyridine signals. | |
| Buchwald-Hartwig | Dehalogenated starting material (Pyridine-CN) | Absence of the iodine substitution pattern in NMR; simpler pyridine signals.[7] |
| Hydrodehalogenated arene | A common byproduct where the halide is replaced by a hydrogen.[4] |
Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions are powerful, other methods exist for the synthesis of functionalized 2-cyanopyridines. These can serve as alternative sources for the target compounds or as a means to generate analogues for comparative studies. For instance, multicomponent reactions involving aldehydes, malononitrile, and ketones can yield polysubstituted 2-amino-3-cyanopyridines.[7]
Conclusion
The spectroscopic validation of products from this compound reactions requires a multi-faceted approach, combining NMR, IR, and mass spectrometry. By understanding the characteristic spectral shifts and patterns associated with each major cross-coupling reaction, researchers can confidently confirm the structure of their target molecules. This guide, with its comparative data, detailed protocols, and insights into potential impurities, serves as a valuable resource for scientists and professionals in the field of drug discovery and development, ensuring the integrity and success of their synthetic endeavors.
References
A Comparative Guide to Halopyridine-2-carbonitriles in Cross-Coupling Reactions
For the modern researcher in pharmaceutical and materials science, the pyridine ring is a cornerstone of molecular design. Its unique electronic properties and prevalence in bioactive molecules make it a critical scaffold. Among the diverse array of functionalized pyridines, halopyridine-2-carbonitriles stand out as versatile building blocks. The presence of both a halogen atom and a cyano group on this electron-deficient ring system opens up a rich landscape for synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions.
This guide offers a comparative analysis of the reactivity of halopyridine-2-carbonitriles in three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. We will delve into the mechanistic underpinnings that govern their reactivity, present available experimental data to draw comparisons, and provide detailed protocols to empower you in your own research endeavors.
The Influence of the Halogen: A Predictable Reactivity Trend
The identity of the halogen atom on the pyridine-2-carbonitrile scaffold is a primary determinant of its reactivity in cross-coupling reactions. This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl >> F [1]
This trend arises from the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond, as seen with iodine, facilitates a faster oxidative addition, leading to a more rapid overall reaction rate. Consequently, iodopyridine-2-carbonitriles are the most reactive substrates, often requiring milder reaction conditions, while their chloro- counterparts are more stable but necessitate more robust catalytic systems to achieve comparable yields.[1] Fluoropyridines are generally unreactive in these cross-coupling reactions.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures.[2][3] When applied to halopyridine-2-carbonitriles, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
Causality in Experimental Design for Suzuki-Miyaura Reactions
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially with the potentially coordinating nitrogen of the pyridine ring and the electron-withdrawing cyano group.
-
Catalyst and Ligand: Palladium catalysts are the workhorses of Suzuki coupling.[2] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[2][4] For electron-deficient substrates like halopyridine-2-carbonitriles, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid partner for transmetalation.[3] The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can significantly impact the reaction outcome, with stronger bases often leading to faster reactions but also potentially promoting side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reaction components.[5]
Comparative Performance in Suzuki-Miyaura Coupling
Table 1: Representative Suzuki-Miyaura Reactions of Halopyridines
| Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 70 | [5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 85 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 45 | [5] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 60 | [5] |
| 2-Chloro-6-methoxypyridine | Arylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [9] |
Note: This table presents data from different studies for illustrative purposes and direct comparison should be made with caution.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen bonds.[10][11] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.
Rationale Behind Experimental Choices in Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination of a halopyridine-2-carbonitrile hinges on a carefully selected catalytic system to overcome the challenges associated with the substrate.
-
Catalyst and Ligand: As with Suzuki coupling, palladium catalysts are predominantly used. The development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos) has been instrumental in expanding the scope and efficiency of this reaction.[10] These ligands facilitate both the oxidative addition and the crucial C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed to prevent unwanted side reactions.
Comparative Insights into Buchwald-Hartwig Amination
Direct comparative data for halopyridine-2-carbonitriles in Buchwald-Hartwig amination is limited. However, studies on 2-bromopyridines demonstrate the feasibility of this transformation. For example, the amination of 2-bromopyridines with volatile amines has been successfully carried out in sealed tubes, providing good yields of the corresponding aminopyridines.[12][13] The general reactivity trend of I > Br > Cl is expected to hold true, with chloro-substrates requiring more forcing conditions or more specialized catalyst systems.
Table 2: Representative Buchwald-Hartwig Amination of a Bromopyridine
| Halopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [14] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.
Key Considerations for Sonogashira Coupling Protocols
The Sonogashira reaction typically employs a dual-catalyst system and specific reaction conditions to ensure high efficiency.
-
Catalyst System: The reaction is traditionally catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and serve as the solvent.
-
Solvent: The amine base often serves as the solvent, though other solvents like DMF or THF can also be used.
Reactivity in Sonogashira Coupling
The reactivity of halopyridines in Sonogashira coupling follows the expected I > Br > Cl trend.[15] Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have demonstrated good to excellent yields, highlighting the utility of this reaction for functionalizing the pyridine ring.[16] It has been observed that 2-halopyridines can give better yields than their 3-halo counterparts in some cases.[17]
Table 3: Representative Sonogashira Coupling of a Bromopyridine
| Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [16] |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine-2-carbonitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk tube, add the halopyridine-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add the degassed solvent (e.g., dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine-2-carbonitrile
This protocol is a general guideline and should be optimized for specific substrates and amines.
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Add the halopyridine-2-carbonitrile (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of a Halopyridine-2-carbonitrile
This protocol is a general guideline and may require optimization.
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide (1-3 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add the solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N).
-
Add the halopyridine-2-carbonitrile (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generally accepted catalytic cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Halopyridine-2-carbonitriles: A Case Study of 3-Bromopyridine-2-carbonitrile and a Predictive Analysis for 3-Iodopyridine-2-carbonitrile
Introduction
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge, accessible through single-crystal X-ray diffraction, dictates a compound's physical properties, its intermolecular interactions, and its ultimate function. The halopyridine scaffold, particularly functionalized nitriles like 3-iodopyridine-2-carbonitrile, represents a critical building block in the synthesis of novel pharmaceuticals and functional materials. The iodine atom, in particular, is a potent halogen bond donor, capable of directing molecular assembly in the solid state with high specificity.
As of this guide's publication, a public crystal structure for this compound has not been deposited in major crystallographic databases. This presents a unique opportunity. Rather than a simple data report, this guide provides a more instructive, dual-purpose analysis. First, we will conduct a thorough examination of the experimentally determined crystal structure of the closely related analogue, 3-bromopyridine-2-carbonitrile .[1][2] Second, we will leverage this robust, validated data as a benchmark to present a detailed, practical workflow for the hypothetical crystallographic analysis of This compound . This comparative approach will not only outline the necessary experimental and computational protocols but will also explore the profound structural implications of substituting a bromine atom with an iodine atom, offering predictive insights into the resulting crystal packing and intermolecular forces.
This guide is designed for researchers and drug development professionals, providing both a self-validating experimental framework and a deeper understanding of comparative structural chemistry.
Part 1: The Reference Structure: X-ray Analysis of 3-Bromopyridine-2-carbonitrile
The crystal structure of 3-bromopyridine-2-carbonitrile provides an excellent foundation for our analysis. The data, accessible via the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1956264, reveals a well-ordered structure governed by a combination of weak intermolecular forces.[1][2]
Key Crystallographic Data
The crystallographic parameters for 3-bromopyridine-2-carbonitrile, determined at a temperature of 150 K using Molybdenum Kα radiation (λ = 0.71073 Å), are summarized below.[3]
| Parameter | 3-Bromopyridine-2-carbonitrile[3] |
| CCDC Deposition No. | 1956264 |
| Chemical Formula | C₆H₃BrN₂ |
| Formula Weight | 183.01 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.8821 (2) |
| b (Å) | 13.5135 (4) |
| c (Å) | 7.4169 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 627.88 (3) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.936 |
| R-factor (R1) | 0.016 |
| Goodness-of-fit (S) | 1.16 |
Structural Insights and Intermolecular Interactions
The solid-state architecture of 3-bromopyridine-2-carbonitrile is a showcase of competing and cooperating non-covalent interactions. The primary forces dictating the crystal packing are:
-
Halogen Bonding: A notable short intermolecular contact is observed between the bromine atom of one molecule and the nitrogen atom of the cyano group of an adjacent molecule (Br1···N2 distance = 3.1237 (17) Å).[2] This interaction, a classic halogen bond, is directional and plays a significant role in organizing the molecules within the crystal lattice.
-
π–π Stacking: The pyridine rings arrange in parallel stacks along the c-axis. The centroid-to-centroid distance between stacked rings is 3.7893 (9) Å, indicating a stabilizing π–π stacking interaction that further consolidates the crystal packing.[1][2]
These interactions create a robust, three-dimensional supramolecular assembly. Understanding these forces is crucial as we predict how they might change with the introduction of a larger, more polarizable iodine atom.
Part 2: A Practical Guide to the X-ray Crystallographic Analysis of this compound (A Hypothetical Workflow)
This section provides a detailed, step-by-step protocol for determining the crystal structure of a novel compound like this compound. The causality behind each experimental choice is explained to ensure a self-validating and robust workflow.
Step 1: Crystal Growth and Selection
The first, and often most challenging, step is growing a high-quality single crystal.[4] The ideal crystal should be 0.1-0.3 mm in each dimension, transparent, and free of cracks or other visible defects.
Protocol: Slow Evaporation
-
Rationale: Slow evaporation is a reliable method for small organic molecules. It allows molecules to self-assemble into a low-energy, well-ordered crystalline state over time.
-
Procedure:
-
Dissolve a small amount of purified this compound in a suitable solvent system (e.g., a mixture of ethyl acetate and n-heptane, as was successful for the bromo-analogue) in a small vial.[1]
-
Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Crystal Selection:
-
Using a goniometer head equipped with a mounting loop (e.g., a MiTeGen MicroMount™), select a well-formed, transparent crystal under a microscope.
-
The crystal should be mounted on a thin glass fiber or loop using a minimal amount of non-diffracting oil (e.g., paratone-N) to hold it in place.[5]
-
Step 2: Data Collection
Data collection is performed on a single-crystal X-ray diffractometer. The goal is to measure the intensities of as many unique diffracted X-ray beams as possible.
Experimental Workflow for Data Collection
References
A Senior Application Scientist’s Guide to Purity Analysis of 3-Iodopyridine-2-carbonitrile: A Comparative Evaluation of HPLC and GC-MS Methods
Introduction: The Analytical Imperative for 3-Iodopyridine-2-carbonitrile
In the landscape of pharmaceutical development, this compound stands as a crucial heterocyclic building block. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.
Therefore, robust and reliable analytical methods for quantifying the purity of this compound are paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond procedural lists to explore the fundamental principles, explain the causality behind methodological choices, and provide detailed, field-tested protocols. This document is designed to empower researchers, analytical chemists, and drug development professionals to select and implement the most appropriate method for their specific needs, ensuring the integrity of their research and the quality of their products.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse
HPLC is the preeminent technique for pharmaceutical analysis, primarily due to its applicability to a vast range of compounds, including those that are non-volatile or thermally sensitive.[1][2] Given the polar nature of the pyridine ring and nitrile group in this compound, HPLC, particularly in reversed-phase mode, is an intuitive and powerful choice.
The Rationale Behind the HPLC Approach
The decision to employ reversed-phase HPLC is based on the physicochemical properties of the analyte. The non-polar stationary phase (typically C18) provides predictable retention for moderately polar compounds like our target molecule.[3] The use of a polar mobile phase allows for the precise modulation of retention time and separation from potential impurities. A critical consideration for a basic compound like a pyridine is the mobile phase pH. The pyridine nitrogen has a pKa of approximately 5.2-6.0[4]; controlling the pH with a buffer is essential to ensure a consistent ionization state and, consequently, a sharp, symmetrical peak shape. An acidic mobile phase (pH ~3) will protonate the pyridine, enhancing its interaction with the stationary phase and improving chromatography.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating standards and system suitability tests mandated by pharmacopeias like the USP[5][6][7][8][9] and guidelines from the International Council for Harmonisation (ICH).[10][11][12][13][14]
1. Sample and Standard Preparation:
-
Solvent Selection: Use a diluent similar in composition to the initial mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure good peak shape.[15]
-
Stock Standard Solution: Accurately weigh and dissolve this compound in the diluent to create a 1.0 mg/mL stock solution.
-
Working Standard (for Assay): Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the Working Standard (0.1 mg/mL).
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter to prevent column clogging and protect the instrument.[16]
2. Chromatographic Conditions:
-
Instrument: A standard HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle size column (e.g., 50 mm x 2.1 mm, 1.8 µm) can be used on a UHPLC system for faster analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. System Suitability and Validation:
-
Procedure: Before sample analysis, inject the Working Standard solution five times.
-
Acceptance Criteria (per ICH/USP guidelines[8][10][11]):
-
Tailing Factor: ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
Purity Calculation: Purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.
HPLC Workflow Diagram
Caption: A typical experimental workflow for HPLC purity analysis.
Advantages and Limitations of HPLC
| Feature | Performance for this compound Analysis |
| Versatility | Excellent. Handles the polar, non-volatile nature of the analyte and a wide range of potential impurities without issue.[1][2] |
| Robustness | High. RP-HPLC methods are well-established and highly reproducible, making them ideal for routine quality control. |
| Sample Preparation | Simple. Typically involves only dissolving the sample in a suitable solvent and filtering.[15][16] |
| Quantitation | Highly accurate and precise when proper standards and validation procedures are used. |
| Impurity Identification | Limited with a UV detector. While it can quantify impurities, it cannot identify them structurally. Coupling to a mass spectrometer (LC-MS) is required for definitive identification. |
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Specialist for Volatiles
GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[17][18] The primary challenge for analyzing this compound with GC is its thermal stability. The high temperatures required for volatilization in the GC inlet (typically >250 °C) could potentially cause the degradation of the iodinated compound.[19]
The Rationale Behind the GC-MS Approach
The decision to use GC-MS is driven by the unparalleled identifying power of the mass spectrometer. While HPLC-UV can tell you how much of an impurity is present, GC-MS can tell you what it is. This is invaluable for impurity profiling and understanding degradation pathways.
Given the polarity of the analyte, direct injection without derivatization is the first approach. This avoids adding complex chemical steps but requires careful optimization of the inlet temperature to balance efficient volatilization with minimal thermal degradation. If degradation is observed (e.g., tailing peaks, appearance of known degradants), derivatization would be the next logical step. However, this compound lacks the active hydrogens (like -OH, -NH₂) that are targeted by common derivatization techniques like silylation, making direct analysis the most practical starting point.[20]
Experimental Protocol: A Validated GC-MS Method
This protocol emphasizes careful temperature control to preserve the integrity of the analyte.
1. Sample and Standard Preparation:
-
Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Stock Standard Solution: Accurately weigh and dissolve this compound in the chosen solvent to create a 1.0 mg/mL stock solution.
-
Working Standard: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL).
2. GC-MS Conditions:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: Low- to mid-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (start here and optimize based on peak shape and degradation).
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-350 amu.
-
3. Data Analysis and Validation:
-
Identification: The primary peak is identified by its retention time and comparison of its mass spectrum to a reference standard.
-
Purity Calculation: Purity is determined by area percent, similar to HPLC.
-
Impurity Identification: The mass spectra of minor peaks can be compared against libraries (e.g., NIST) and interpreted to propose structures for unknown impurities.
GC-MS Workflow Diagram
Caption: A typical experimental workflow for GC-MS purity analysis.
Advantages and Limitations of GC-MS
| Feature | Performance for this compound Analysis |
| Selectivity/Identification | Unmatched. Provides definitive structural information for the main component and impurities via mass spectra.[1] |
| Sensitivity | Potentially very high, especially in Selected Ion Monitoring (SIM) mode, allowing for detection of trace-level impurities.[17] |
| Thermal Stability | CRITICAL RISK. The primary limitation. The iodinated pyridine structure may be susceptible to degradation at high GC inlet temperatures, potentially compromising accuracy.[19] |
| Sample Preparation | Simple for direct injection, but becomes more complex and introduces variability if derivatization is required.[21][22] |
| Analysis Time | Often faster than traditional HPLC runs due to rapid temperature programming.[23] |
Comparative Summary and Method Selection Guide
The choice between HPLC and GC-MS is not about which method is universally "better," but which is best suited for the analytical goal.
| Parameter | HPLC with UV Detection | GC-MS |
| Primary Application | Robust, routine purity testing and quantitative analysis (Assay). | Impurity identification, definitive confirmation of identity, analysis of volatile impurities. |
| Analyte Compatibility | Ideal. Perfectly suited for the non-volatile, polar nature of the analyte. | Conditional. Success is highly dependent on the thermal stability of the analyte. |
| Sample Preparation | Simple and low-risk. | Simple, but with a high risk of thermal degradation during injection. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (ng/mL to pg/mL range).[3] |
| Identification Power | Low (Retention Time only). | High (Mass Spectrum provides a structural fingerprint). |
| Regulatory Standing | The gold standard for pharmaceutical QC and release testing.[1] | A powerful complementary technique, essential for investigational studies. |
Which Method Should You Choose?
-
For routine Quality Control (QC), batch release, and stability testing: HPLC is the unequivocal method of choice. Its robustness, reliability, and suitability for the analyte's properties make it the industry standard for generating precise and accurate purity values.[1]
-
For impurity profiling, structural elucidation of unknown peaks, and investigational studies: GC-MS is the ideal tool. Its superior identification capabilities are essential for understanding degradation pathways or characterizing reference materials. It should be used as a complementary technique to HPLC.
-
For a comprehensive characterization: Employ both. Use HPLC for accurate quantification and GC-MS for definitive identification, leveraging the strengths of each technique to build a complete analytical profile of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. qbdgroup.com [qbdgroup.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. organomation.com [organomation.com]
- 17. amptechfl.com [amptechfl.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Iodopyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the myriad of pyridine derivatives, functionalized 3-pyridine-2-carbonitriles are of particular interest due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. The strategic introduction of new functionalities at the C-3 position of the pyridine ring, starting from 3-iodopyridine-2-carbonitrile, is a critical transformation that enables the exploration of vast chemical space.
This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound. As a Senior Application Scientist, this document is structured to offer not just a list of methods, but a deeper understanding of the underlying principles, practical considerations, and a comparative framework to aid in the selection of the most appropriate catalytic system for your specific synthetic goals.
The Strategic Importance of Functionalizing this compound
The this compound scaffold presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the nitrile group at the C-2 position influences the reactivity of the entire pyridine ring, while the iodo-group at the C-3 position serves as an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. The ability to selectively introduce carbon-carbon and carbon-heteroatom bonds at this position is paramount for generating libraries of compounds for drug discovery and for the synthesis of complex molecular architectures.
Comparative Analysis of Catalytic Systems
The functionalization of this compound can be achieved through several powerful cross-coupling reactions. The choice of the catalytic system is dictated by the desired bond to be formed (C-C, C-N, etc.), the nature of the coupling partner, and the required functional group tolerance. Below, we compare some of the most prominent catalytic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the workhorse of modern organic synthesis, offering a diverse toolbox for the formation of a wide array of chemical bonds. For the functionalization of this compound, several palladium-catalyzed reactions are of prime importance.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups.
Catalytic System Components:
-
Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) are commonly used.
-
Ligand: Phosphine ligands such as PPh₃, SPhos, or dppf are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron species.[2]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous solution of the base is typically employed.
Experimental Data Snapshot: Suzuki-Miyaura Coupling of 3-Iodopyridines
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Iodopyridine | Phenylboronic acid | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 93 | [3] |
| Pd(OAc)₂ / RuPhos | 4-Chloro-3-iodopyridine | Heteroaryltrifluoroborate | Cs₂CO₃ | Dioxane | 100 | 82-92 | [1] |
Causality Behind Experimental Choices: The choice of a specific palladium catalyst and ligand often depends on the steric and electronic properties of both coupling partners. For electron-deficient pyridines, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields. The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.
Protocol: General Procedure for Suzuki-Miyaura Coupling of a 3-Iodopyridine Derivative
-
To an oven-dried Schlenk flask, add the 3-iodopyridine derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4][5] This reaction is particularly valuable for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Catalytic System Components:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are essential for achieving high catalytic activity.[4]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is typically used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred.
Experimental Data Snapshot: Buchwald-Hartwig Amination of Halopyridines
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / CyPFtBu-JosiPhos | Heteroaryl Chlorides | Primary Amines | NaOt-Bu | Toluene | 100 | Good to Excellent | [5] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Aryl Iodides | Secondary Amines | NaOt-Bu | Toluene | 100 | 68 | [6] |
Causality Behind Experimental Choices: The choice of a bulky, electron-rich ligand is critical in the Buchwald-Hartwig amination to promote the reductive elimination step, which is often the rate-limiting step. The strong base is required to deprotonate the amine and form the active palladium-amido complex. The reaction is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (0.02-0.1 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[7][8]
Catalytic System Components:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are frequently used.[9]
-
Copper(I) Co-catalyst: A copper salt, typically CuI, is essential for the activation of the alkyne.[8][9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also often serves as the solvent.[7]
-
Solvent: Often the amine base itself, or a co-solvent like THF or DMF.
Experimental Data Snapshot: Sonogashira Coupling of Halopyridines
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodopyridines | Terminal Alkynes | Et₃N | DMF | 65 | Good to Excellent | [10] |
| Pd(PPh₃)₄ / CuI | 6-bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Et₃N | THF | RT | 85-93 | [11] |
Causality Behind Experimental Choices: The dual-catalyst system is a hallmark of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct.
Protocol: General Procedure for Sonogashira Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper(I) iodide (0.04 equiv).[9]
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).[9]
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Copper-Catalyzed Amination (Ullmann Condensation)
As an alternative to palladium-catalyzed methods, copper-catalyzed amination, a modern variant of the classic Ullmann condensation, offers a more economical approach for the formation of C-N bonds.[12]
Catalytic System Components:
-
Copper Catalyst: CuI, CuO, or copper nanoparticles are commonly employed.[13]
-
Ligand: Often a bidentate ligand such as a diamine (e.g., ethylenediamine) or a β-diketone is used to enhance the catalytic activity.[13]
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.
Experimental Data Snapshot: Copper-Catalyzed Amination of Halopyridines
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI / Ligand | 2- and 3-Iodopyridines | Adamantane-containing amines | K₂CO₃ | DMF | 110-140 | 67-90 | [13] |
| Cu₂O / DMEDA | 2-Bromopyridine | Aqueous Ammonia | K₂CO₃ | Ethylene Glycol | 60-100 | Good |
Causality Behind Experimental Choices: Copper-catalyzed aminations often require higher reaction temperatures compared to their palladium-catalyzed counterparts. The ligand plays a crucial role in solubilizing the copper salt and facilitating the coupling reaction. The choice of base and solvent is also critical for achieving good yields.
Visualizing the Catalytic Pathways
To better understand the relationships between the different components of these catalytic systems, the following diagrams illustrate the general workflows.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized workflow for copper-catalyzed amination reactions.
Conclusion and Future Perspectives
The functionalization of this compound is a key synthetic operation that opens the door to a vast array of novel chemical entities. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a versatile and high-yielding platform for the introduction of a wide range of functional groups. While these methods are highly effective, the choice of the specific catalytic system must be carefully considered based on the desired transformation. Copper-catalyzed amination presents a more cost-effective alternative for C-N bond formation, albeit often requiring harsher reaction conditions.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts, milder reaction conditions, and the expansion of the substrate scope to include even more complex and functionalized coupling partners. The continued evolution of these powerful catalytic tools will undoubtedly accelerate the pace of innovation in drug discovery and materials science.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 13. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Unseen Threat: A Senior Application Scientist's Guide to Safely Handling 3-Iodopyridine-2-carbonitrile
For the dedicated researcher, the promise of novel compounds like 3-Iodopyridine-2-carbonitrile is a powerful motivator. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this potent molecule. As your partner in discovery, we are committed to empowering you with the knowledge to work confidently and safely.
Understanding the Hazard Landscape
Based on data from analogous compounds such as 3-Iodopyridine, 2-Amino-3-iodopyridine, and various cyanopyridine derivatives, we must assume this compound presents a multi-faceted hazard profile.[5][6][7]
Assumed Hazard Classifications:
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5][7]
Given its potential cytotoxic nature, as is common with many novel heterocyclic compounds used in drug development, we must also consider the possibility of long-term health effects with repeated low-level exposure.[3][8][9] Therefore, treating this compound with the same respect as a known cytotoxic agent is a prudent and necessary precaution.
Your Armor: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your most immediate line of defense. The selection of PPE should not be a matter of convenience but a deliberate, risk-informed decision.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact.[10][11] Double gloving is a best practice for handling potentially cytotoxic compounds, offering protection in case the outer glove is compromised.[8] Always check manufacturer's glove compatibility charts. |
| Eye Protection | Chemical splash goggles. | Protects against splashes and aerosols that could cause serious eye damage.[10][11] |
| Body Protection | A fully-buttoned lab coat, preferably a disposable gown when handling larger quantities or during procedures with a high risk of splashing. | Prevents contamination of personal clothing and skin.[10][11] Disposable gowns are recommended for handling cytotoxic materials to facilitate proper disposal.[8][12] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For spill cleanup or when engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors or dusts.[10][11] Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[13][14] |
Operational Blueprint: From Receipt to Disposal
A seamless and safe workflow is crucial. The following step-by-step guidance will help you navigate the entire lifecycle of handling this compound in your laboratory.
Receiving and Unpacking: The First Checkpoint
The integrity of your safety protocol begins the moment the compound arrives.
-
Step 1: Designate a Receiving Area. Unpack incoming shipments in a designated area, away from high-traffic and personal workspaces.
-
Step 2: Don Appropriate PPE. Before handling the package, at a minimum, wear a lab coat and chemical-resistant gloves.
-
Step 3: Inspect for Damage. Carefully examine the outer packaging for any signs of damage or leaks. If the package is compromised, treat it as a potential spill.[3]
-
Step 4: Verify Labeling. Confirm that the container is clearly labeled with the chemical name and any available hazard warnings.
-
Step 5: Clean and Transfer. Before moving the primary container to its designated storage location, wipe it down with a suitable decontaminating solution.[8]
Prudent Storage: Containment and Segregation
Proper storage is essential to prevent accidental release and degradation of the compound.
-
Location: Store in a cool, dry, and well-ventilated area.[10][11][15]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[15]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[7][15]
-
Labeling: Ensure the storage location is clearly marked with appropriate hazard symbols.
Experimental Workflow: A Controlled Environment
All manipulations of this compound should occur within a controlled environment to minimize exposure risk.
Caption: Experimental workflow for handling this compound.
Waste Disposal: The Final Responsibility
Proper disposal is a critical step in the chemical handling lifecycle.
-
Segregation: All waste contaminated with this compound, including gloves, disposable gowns, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12][13]
-
Compliance: Dispose of waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Preparedness: Responding to the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is vital.
Spill Response
References
- 1. osha.gov [osha.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. msds.nipissingu.ca [msds.nipissingu.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. 3-Fluoro-4-Iodopyridine-2-Carbonitrile Manufacturer & Supplier in China | High Purity CAS 885269-74-3 | Reliable Exporter [nj-finechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
